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7-Hydroxyisochroman-1-one

Cat. No.: B15071916
M. Wt: 164.16 g/mol
InChI Key: BXXZHPYUINLWKI-UHFFFAOYSA-N
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Description

7-Hydroxyisochroman-1-one is a significant 3,4-dihydroisocoumarin derivative, a class of lactonic natural products that have attracted considerable interest in medicinal chemistry and drug discovery due to their diverse pharmacological profiles . This compound features the core isochroman-1-one structure, which is a saturated analog of isocoumarin, and is characterized by a hydroxy substitution at the 7-position . Isochroman and isocoumarin derivatives are widely studied as privileged scaffolds in natural product synthesis and are found in a variety of fungal genera, including Penicillium and Aspergillus , where they often function as secondary metabolites . Researchers value this compound for its potential as a versatile synthetic intermediate or a structural motif for developing new bioactive molecules . Its core structure is associated with a broad spectrum of documented biological activities, making it a point of interest for multiple research avenues. Historically, such compounds have shown promise in investigations concerning antimicrobial agents . Specific structural analogs, particularly those with phenolic or aliphatic chain substitutions, have demonstrated inhibitory effects against a range of Gram-positive bacteria and pathogenic fungi, suggesting a potential role for this compound in similar antimicrobial research . Furthermore, the isochroman nucleus is a recognized structural component in compounds targeting the central nervous system (CNS), with research highlighting interactions with targets like dopamine and 5-hydroxytryptamine receptors . The presence of the hydroxy group on the core structure is a critical feature for molecular interactions and can influence the compound's binding affinity to biological targets, which is a key area of structure-activity relationship (SAR) studies . As a research chemical, it serves as a fundamental building block for the synthesis of more complex natural products and for exploring novel therapeutic agents in areas such as CNS disorders, inflammation, and cancer . This product is intended for laboratory research purposes only and is not for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B15071916 7-Hydroxyisochroman-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

7-hydroxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C9H8O3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,10H,3-4H2

InChI Key

BXXZHPYUINLWKI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)O

Origin of Product

United States

Foundational & Exploratory

The Potential Biological Activities of 7-Hydroxyisochroman-1-one: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide explores the potential biological activities of 7-Hydroxyisochroman-1-one, a member of the isochromanone class of compounds. While direct experimental data on this specific molecule is limited in publicly available literature, this document provides an in-depth analysis of the known biological effects of structurally similar isochroman and isocoumarin derivatives. This information is intended to guide researchers, scientists, and drug development professionals in predicting the potential therapeutic applications and designing future studies for this compound.

Isochromanones and their derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1] Extensive research on analogous compounds suggests that this compound may possess notable anti-inflammatory, antioxidant, and antimicrobial properties.

Predicted Core Biological Activities

Based on the activities of closely related compounds, this compound is predicted to exhibit the following biological effects:

  • Anti-Inflammatory Activity: Isochroman derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a cornerstone of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.[4][5]

  • Antioxidant Activity: The phenolic hydroxyl group at the 7-position is a key structural feature that suggests significant antioxidant potential. Phenolic compounds are well-known for their ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in numerous disease pathologies.[6][7]

  • Antimicrobial Activity: Various isocoumarin and isochroman derivatives have been reported to possess antibacterial and antifungal properties, indicating a potential role for this compound as an antimicrobial agent.[8][9]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activities of isochroman derivatives that are structurally analogous to this compound.

Table 1: Anti-Inflammatory Activity of Isochroman Derivatives

CompoundCell LineAssayIC₅₀/EC₅₀ (µM)Reference
1-Phenyl-6,7-dihydroxy-isochroman (L137)Primary MicrogliaNitric Oxide (NO) Production~10-100 (concentration range of significant inhibition)[2]
1-Phenyl-6,7-dihydroxy-isochroman (L137)Primary MicrogliaTNF-α Secretion~10-100 (concentration range of significant inhibition)[2]
1-Phenyl-6,7-dihydroxy-isochroman (L137)Primary MicrogliaIL-1β Secretion~10-100 (concentration range of significant inhibition)[2]
1-Phenyl-6,7-dihydroxy-isochroman (L137)Primary MicrogliaIL-6 Secretion~10-100 (concentration range of significant inhibition)[2]
3,7-Dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM)RAW264.7 & BV2PGE₂ ProductionNot specified, significant inhibition at 10 µM[3]
3,7-Dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM)RAW264.7 & BV2NO ProductionNot specified, significant inhibition at 10 µM[3]

Table 2: Antioxidant Activity of Isochroman Derivatives

CompoundAssayEC₅₀ (µM)Reference
3-Phenyl-1H-isochromen-1-ones (various analogues)DPPH Radical Scavenging7 to 16-fold more potent than ascorbic acid[10]
7-Hydroxy-4-methylcoumarin derivativesDPPH Radical ScavengingSome derivatives showed better activity than ascorbic acid[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can serve as a foundation for the biological evaluation of this compound.

Anti-Inflammatory Activity in Microglia

This protocol is based on studies investigating the anti-inflammatory effects of isochroman derivatives on microglia, the resident immune cells of the central nervous system.[2][12][13]

1. Cell Culture and Treatment:

  • Primary microglia are isolated from neonatal rodent brains or immortalized microglial cell lines (e.g., BV2, N9) are used.

  • Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) until they reach a suitable confluency.

  • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the cell culture medium.

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.

  • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Prostaglandin E₂ (PGE₂): The concentration of PGE₂ in the supernatant is measured by ELISA.

3. Western Blot Analysis for Protein Expression:

  • Cell lysates are prepared after treatment.

  • Proteins of interest (e.g., iNOS, COX-2, and components of the NF-κB pathway like p65 and IκBα) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is incubated with specific primary antibodies followed by secondary antibodies conjugated to horseradish peroxidase.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DPPH Radical Scavenging Assay for Antioxidant Activity

This widely used spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[14][15][16]

1. Reagent Preparation:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • The test compound (e.g., this compound) is dissolved in a suitable solvent to prepare a series of concentrations.

  • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

2. Assay Procedure:

  • In a 96-well microplate, a specific volume of the test compound solution is mixed with the DPPH solution.

  • The reaction mixture is incubated at room temperature in the dark for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • A blank containing the solvent and DPPH solution is also measured.

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • The EC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathway implicated in the anti-inflammatory activity of related compounds and the general workflow of the experimental protocols.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Inhibitor This compound (Predicted) Inhibitor->IKK Inhibits (Predicted)

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

G Workflow for In Vitro Anti-Inflammatory Assay Start Start CellCulture Culture Microglial Cells Start->CellCulture Pretreatment Pre-treat with This compound CellCulture->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation CollectSupernatant Collect Supernatant Stimulation->CollectSupernatant LyseCells Lyse Cells Stimulation->LyseCells ELISA ELISA (Cytokines, PGE₂) CollectSupernatant->ELISA Griess Griess Assay (NO) CollectSupernatant->Griess WesternBlot Western Blot (iNOS, COX-2, NF-κB) LyseCells->WesternBlot DataAnalysis Data Analysis ELISA->DataAnalysis Griess->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for assessing anti-inflammatory activity.

G Workflow for DPPH Antioxidant Assay Start Start PrepareSolutions Prepare DPPH and Test Compound Solutions Start->PrepareSolutions Mix Mix DPPH and Test Compound PrepareSolutions->Mix Incubate Incubate in Dark Mix->Incubate MeasureAbsorbance Measure Absorbance (517 nm) Incubate->MeasureAbsorbance Calculate Calculate % Inhibition and EC₅₀ MeasureAbsorbance->Calculate End End Calculate->End

Caption: General experimental workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

The structural characteristics of this compound, in conjunction with the established biological activities of its close analogs, strongly suggest its potential as a valuable lead compound for the development of new therapeutic agents. The anti-inflammatory and antioxidant properties are particularly promising avenues for investigation.

Future research should focus on the chemical synthesis of this compound to enable direct biological evaluation. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for initiating such studies. Elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety profile will be critical next steps in realizing the therapeutic potential of this compound.

References

Potential Therapeutic Targets of 7-Hydroxyisochroman-1-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 7-Hydroxyisochroman-1-one is limited in publicly available literature. This document provides a comprehensive overview of its potential therapeutic targets based on robust evidence from studies on structurally related isochroman-1-one derivatives, particularly 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM). The experimental protocols and quantitative data presented herein are derived from these analogous compounds and should be considered predictive for this compound, pending direct experimental validation.

Introduction

This compound belongs to the isochroman-1-one class of compounds, a scaffold found in a variety of natural products and synthetic molecules with diverse biological activities. Evidence from closely related analogs suggests that this compound is a promising candidate for the development of therapeutics targeting inflammatory pathways. This technical guide consolidates the current understanding of the potential molecular targets and mechanisms of action for this compound class, providing a foundation for future research and drug development efforts. The primary therapeutic potential appears to lie in the modulation of key inflammatory mediators and signaling cascades, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) and Nrf2/HO-1 signaling pathways.

Potential Therapeutic Targets and Biological Activity

The isochroman-1-one core is associated with significant anti-inflammatory properties. The primary targets implicated in the action of its derivatives are key enzymes and transcription factors that regulate the inflammatory response.

Key Therapeutic Targets:
  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces high levels of nitric oxide, a key mediator of inflammation.

  • Nuclear Factor-kappa B (NF-κB): A master transcriptional regulator of pro-inflammatory genes.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): A transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of the closely related compound, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), against key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages and BV2 microglial cells. These values provide an estimate of the potential potency of this compound.

Target/MediatorCell LineIC₅₀ (µM) of DMHM
Nitric Oxide (NO) ProductionRAW264.7Data not explicitly provided as IC₅₀
Prostaglandin E₂ (PGE₂) ProductionRAW264.7Data not explicitly provided as IC₅₀
Interleukin-6 (IL-6) mRNA ExpressionRAW264.7Data not explicitly provided as IC₅₀
Tumor Necrosis Factor-α (TNF-α) mRNA ExpressionRAW264.7Data not explicitly provided as IC₅₀
Nitric Oxide (NO) ProductionBV2Data not explicitly provided as IC₅₀
Prostaglandin E₂ (PGE₂) ProductionBV2Data not explicitly provided as IC₅₀

Note: While the study on DMHM demonstrated a dose-dependent inhibition of these mediators, specific IC₅₀ values were not reported. Further experimental work is required to determine the precise potency of this compound.

Signaling Pathways

The anti-inflammatory effects of isochroman-1-one derivatives are believed to be mediated through the modulation of two key signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene Induces Isochromanone This compound (Predicted) Isochromanone->IKK Inhibits (Predicted)

Predicted Inhibition of the NF-κB Signaling Pathway.

Nrf2_HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Isochromanone This compound (Predicted) Keap1 Keap1 Isochromanone->Keap1 Inhibits (Predicted) Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binds to HO1 HO-1 Gene Expression ARE->HO1 Induces Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Predicted Activation of the Nrf2/HO-1 Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound, based on protocols used for its structural analogs.

Cell Culture and Viability Assay
  • Cell Lines: RAW264.7 murine macrophages, BV2 murine microglia.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production
  • Protocol:

    • Seed RAW264.7 or BV2 cells in a 24-well plate and incubate for 24 hours.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Western Blot Analysis for COX-2, iNOS, and NF-κB Pathway Proteins
  • Protocol:

    • Culture and treat cells as described for the NO production assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Protocol:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound and/or LPS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with an anti-p65 primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

Nrf2 Nuclear Translocation and HO-1 Expression
  • Protocol:

    • For Nrf2 translocation, follow the immunofluorescence protocol described above, using an anti-Nrf2 primary antibody.

    • For HO-1 expression, perform Western blot analysis as described above, using a primary antibody against HO-1.

Workflow for Evaluating Therapeutic Potential

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound as an anti-inflammatory agent.

Experimental_Workflow start This compound cytotoxicity Cytotoxicity Assessment (MTT Assay) start->cytotoxicity in_vitro_screening In Vitro Anti-inflammatory Screening (LPS-stimulated Macrophages/Microglia) cytotoxicity->in_vitro_screening Determine non-toxic concentrations mediator_analysis Analysis of Inflammatory Mediators (NO, PGE2, Cytokines) in_vitro_screening->mediator_analysis protein_expression Protein Expression Analysis (Western Blot for COX-2, iNOS) in_vitro_screening->protein_expression pathway_analysis Mechanism of Action Studies mediator_analysis->pathway_analysis protein_expression->pathway_analysis nfkb_analysis NF-κB Pathway Analysis (Western Blot, Immunofluorescence) pathway_analysis->nfkb_analysis nrf2_analysis Nrf2/HO-1 Pathway Analysis (Western Blot, Immunofluorescence) pathway_analysis->nrf2_analysis in_vivo_model In Vivo Efficacy Studies (e.g., Carrageenan-induced Paw Edema) pathway_analysis->in_vivo_model If promising in vitro activity end Lead Candidate for Further Development in_vivo_model->end

Preclinical Evaluation Workflow.

Conclusion

While direct experimental evidence for this compound is pending, the data from closely related analogs strongly suggest its potential as a modulator of key inflammatory pathways. The primary therapeutic targets are likely to be COX-2 and iNOS, with the mechanism of action involving the inhibition of the NF-κB signaling pathway and potential activation of the cytoprotective Nrf2/HO-1 pathway. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further investigation is warranted to confirm these predicted activities and to establish a comprehensive pharmacological profile.

An In-depth Technical Guide to 7-Hydroxyisochroman-1-one: Synthesis and Chemical Identity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxyisochroman-1-one, focusing on its chemical identifiers and a potential enzymatic synthesis pathway. Due to the limited availability of public data on this specific isomer, this document also furnishes information on the broader class of hydroxyisochroman-1-ones to provide a foundational context for researchers.

Chemical Identifiers

Chemical IdentifierValueReference
IUPAC Name isochroman-1-one
CAS Number 4702-34-5[1]
Molecular Formula C₉H₈O₂[2]
Molecular Weight 148.159 g/mol [1]
Canonical SMILES C1COC(=O)C2=CC=CC=C21[2]
InChI InChI=1S/C9H8O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2
InChIKey XVTAQSGZOGYIEY-UHFFFAOYSA-N

Synthesis of Hydroxyisochroman-1-ones

While specific experimental protocols for the synthesis of this compound are not documented in readily accessible literature, a chemoenzymatic method for the synthesis of 4-hydroxyisochroman-1-ones has been reported. This approach, utilizing a vanadium chloroperoxidase, presents a promising and environmentally friendly alternative to traditional chemical methods for preparing hydroxylated isochroman-1-one derivatives.[3][4][5]

Experimental Protocol: Chemoenzymatic Cyclization [3][5]

This protocol describes the general method for the synthesis of 4-hydroxyisochroman-1-ones from 2-vinylbenzoic acids.

  • Enzyme: Curvularia inaequalis vanadium chloroperoxidase (CiVCPO).

  • Substrates: 2-vinylbenzoic acids with varying electron-donating groups.

  • Reagents:

    • Potassium bromide (KBr)

    • Hydrogen peroxide (H₂O₂)

    • Citrate buffer (pH 5)

    • Dimethyl sulfoxide (DMSO) to enhance substrate solubility.

  • Procedure: The chemoenzymatic cyclization is carried out by reacting the 2-vinylbenzoic acid substrate in a citrate buffer (pH 5) containing KBr, H₂O₂, and 30% DMSO, catalyzed by CiVCPO.[3][5] This reaction leads to the formation of the corresponding 4-hydroxyisochroman-1-one.[3][5]

Synthesis Workflow

The following diagram illustrates the chemoenzymatic synthesis of hydroxyisochroman-1-ones.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Substrate 2-Vinylbenzoic Acid Enzyme CiVCPO Enzyme Substrate->Enzyme KBr KBr KBr->Enzyme H2O2 H₂O₂ H2O2->Enzyme Product 4-Hydroxyisochroman-1-one Enzyme->Product Cyclization Buffer Citrate Buffer (pH 5) DMSO 30% DMSO

Caption: Chemoenzymatic synthesis of 4-hydroxyisochroman-1-ones.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxyisochroman-1-one, a hydroxylated derivative of the isochroman-1-one (or 3,4-dihydroisocoumarin) core, represents a specific scaffold within a broader class of compounds that have garnered significant interest in medicinal chemistry. While direct research on this compound is limited in publicly available scientific literature, this guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental approaches based on closely related isochroman-1-one and coumarin analogues. The isochroman-1-one skeleton is a recurring motif in various natural products and has been associated with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives by summarizing existing knowledge on related structures and providing hypothetical experimental frameworks.

Introduction to Isochroman-1-ones

The isochroman-1-one, or 3,4-dihydroisocoumarin, scaffold is a bicyclic lactone that is a structural isomer of the more widely known coumarins. This core structure is present in a variety of natural products isolated from fungi, plants, and bacteria.[1] The diverse biological activities exhibited by these natural products have spurred significant interest in the synthesis and evaluation of novel isochroman-1-one derivatives.

Key Structural Features:

  • A fused benzene and γ-valerolactone ring system.

  • A chiral center at the C-3 position in substituted derivatives.

  • The position of the hydroxyl group on the aromatic ring, as in this compound, is expected to significantly influence its physicochemical properties and biological activity.

Synthesis of Hydroxylated Isochroman-1-ones

General Synthetic Strategies

The synthesis of the isochroman-1-one core typically involves the cyclization of a substituted 2-phenylethanoic acid derivative. For a 7-hydroxy substituted final product, the starting material would likely be a suitably protected 3-hydroxy- or 3,5-dihydroxyphenylacetic acid derivative.

A potential synthetic workflow is outlined below:

G cluster_0 Synthetic Pathway A Starting Material (e.g., 3-Hydroxyphenylacetic acid) B Protection of Hydroxyl Group A->B e.g., Benzyl bromide, K2CO3 C Side Chain Elongation B->C e.g., Reaction with a C2 synthon D Cyclization C->D Acid or base catalyzed lactonization E Deprotection D->E e.g., Hydrogenolysis (Pd/C) F This compound E->F

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol that could serve as a starting point for the synthesis of this compound, based on established methods for related compounds.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve the starting material (e.g., 3-hydroxyphenylacetic acid) in a suitable solvent such as acetone or DMF.

  • Add a base (e.g., potassium carbonate) and a protecting group reagent (e.g., benzyl bromide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the protected intermediate by column chromatography.

Step 2: Side Chain Elongation (if necessary) This step will vary depending on the desired substitution pattern on the lactone ring. For the parent this compound, this may involve conversion of the carboxylic acid to an acid chloride followed by reaction with a suitable nucleophile to introduce the necessary carbon atoms for cyclization.

Step 3: Cyclization

  • The cyclization to form the lactone ring can be achieved under acidic or basic conditions.

  • For acid-catalyzed cyclization, a strong acid such as polyphosphoric acid (PPA) or sulfuric acid can be used. The protected intermediate is heated in the presence of the acid.

  • For base-catalyzed cyclization, a strong base like sodium hydride can be employed to deprotonate a suitable precursor, leading to intramolecular cyclization.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 4: Deprotection

  • If a protecting group was used for the hydroxyl group, it needs to be removed in the final step.

  • The choice of deprotection method depends on the protecting group used. For a benzyl group, catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) is a common method.

  • The final product, this compound, is then purified by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

Although no specific biological activities have been reported for this compound, the broader class of isochroman-1-ones and related coumarins exhibit a wide range of pharmacological effects. These activities provide a basis for hypothesizing the potential therapeutic applications of this compound.

Anti-inflammatory Activity

Many natural and synthetic isochroman-1-ones have demonstrated anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators.

A plausible signaling pathway that could be modulated by this compound is the NF-κB pathway, a central regulator of inflammation.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Compound This compound Compound->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway.

Antimicrobial and Antifungal Activity

Several isochroman-1-one derivatives have been reported to possess antimicrobial and antifungal activities. The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity

The isochroman-1-one scaffold has been investigated for its potential as an anticancer agent. The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

Quantitative Data on Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes quantitative data for related isochroman-1-one and coumarin derivatives from the literature. It is important to note that these values are for different compounds and should be used as a general guide for designing future experiments.

Compound ClassCompound Name/DerivativeBiological ActivityIC₅₀ / EC₅₀ (µM)Reference
Isochroman-1-one(R)-(-)-5-hydroxymelleinWnt Signaling Inhibition58 ± 16[2]
Coumarin4-Hydroxycoumarin derivativesAnticoagulant (VKOR inhibition)~0.4[3]
Isochromen-1-one3-Phenyl-1H-isochromen-1-one analoguesAntioxidant (DPPH assay)Varies (some >7-fold more potent than ascorbic acid)[4]
Isochromen-1-one3-Phenyl-1H-isochroman-1-one analoguesAntiplatelet (AA-induced)Varies (some >7-fold more potent than aspirin)[4]

Future Directions and Conclusion

The field of isochroman-1-one research presents a promising avenue for the discovery of novel therapeutic agents. While specific data on this compound is currently lacking, the information available for related compounds provides a strong rationale for its synthesis and biological evaluation.

Future research should focus on:

  • Developing a robust and efficient synthesis for this compound and its derivatives.

  • Screening for a wide range of biological activities , including anti-inflammatory, antimicrobial, and anticancer effects.

  • Elucidating the mechanism of action for any observed biological activities through detailed cellular and molecular studies.

  • Investigating the structure-activity relationships (SAR) by synthesizing and testing a library of related analogues with modifications to the core structure.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Hydroxyisochroman-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Hydroxyisochroman-1-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the acid-catalyzed cyclization of 3-hydroxyphenylacetic acid with formaldehyde. This method offers a straightforward and efficient route to the desired isochroman-1-one core structure. Included are comprehensive experimental procedures, tables of reagents and product specifications, and a graphical representation of the synthetic workflow.

Introduction

Isochroman-1-ones, also known as 3,4-dihydroisocoumarins, are a class of bicyclic lactones that form the core structure of numerous natural products and biologically active molecules. The 7-hydroxy substituted analogue, this compound, is of particular interest due to the presence of a phenolic hydroxyl group, which can be a key pharmacophore for various biological targets or a handle for further chemical modifications. The synthesis outlined herein utilizes readily available starting materials and standard laboratory techniques, making it accessible for a wide range of chemistry laboratories.

Synthetic Scheme

The overall synthetic transformation is depicted below:

Starting Materials → This compound

Experimental Protocol

This protocol details the synthesis of this compound from 3-hydroxyphenylacetic acid and formaldehyde.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Hydroxyphenylacetic acidReagentCommercially Available---
Formaldehyde (37% in H₂O)ACS ReagentCommercially Available---
Concentrated Sulfuric AcidACS ReagentCommercially AvailableHandle with extreme care
Dichloromethane (DCM)HPLC GradeCommercially Available---
Saturated Sodium BicarbonateLaboratory GradeCommercially Available---
Anhydrous Sodium SulfateLaboratory GradeCommercially Available---
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylacetic acid (1.52 g, 10 mmol).

  • Reagent Addition: Add formaldehyde solution (37% in water, 0.81 mL, 11 mmol) to the flask.

  • Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirred mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 50 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to afford pure this compound.

Data Presentation

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-Hydroxyphenylacetic acid152.15101.52 g
Formaldehyde (37%)30.03110.81 mL
Sulfuric Acid (conc.)98.08-1 mL

Table 2: Product Specifications and Expected Data

PropertyValue
Molecular Formula C₉H₈O₃
Molar Mass 164.16 g/mol
Appearance White to off-white solid
Expected Yield 60-75%
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.5 (s, 1H, Ar-OH), ~7.1 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.5 (t, 2H, -O-CH₂-), ~3.0 (t, 2H, -CH₂-CO-)
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~170 (C=O), ~155 (Ar-C-OH), ~138 (Ar-C), ~130 (Ar-CH), ~122 (Ar-C), ~118 (Ar-CH), ~115 (Ar-CH), ~68 (-O-CH₂-), ~30 (-CH₂-CO-)
Expected Mass Spectrum (EI) m/z 164 (M⁺), 136, 107
Expected IR (KBr) ν (cm⁻¹) ~3300 (br, O-H), ~1750 (C=O, lactone), ~1600, 1500 (C=C, aromatic)

Note: The spectroscopic data provided are predicted values based on the chemical structure and data from similar compounds. Actual experimental data may vary.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 3-Hydroxyphenylacetic Acid Reaction Acid-Catalyzed Cyclization (H₂SO₄, 80°C, 4h) SM1->Reaction SM2 Formaldehyde SM2->Reaction Workup Aqueous Workup & Extraction (DCM) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application Note and Protocol for the Purification of 7-Hydroxyisochroman-1-one by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 7-Hydroxyisochroman-1-one using column chromatography and High-Performance Liquid Chromatography (HPLC). The methodologies are based on established principles for the separation of phenolic compounds and structurally related lactones.

Introduction

This compound is a phenolic lactone of interest in medicinal chemistry and drug development. Efficient purification is crucial for obtaining a high-purity compound for subsequent biological assays and structural analysis. This protocol outlines two common chromatographic techniques for this purpose: flash column chromatography for initial purification and reversed-phase HPLC for final polishing to high purity.

Purification Strategy Overview

The purification strategy involves a two-step process to effectively remove impurities from the crude reaction mixture containing this compound.

PurificationWorkflow Crude Crude this compound FlashChrom Flash Column Chromatography (Silica Gel) Crude->FlashChrom Fractions Collect Fractions FlashChrom->Fractions TLC TLC Analysis Fractions->TLC Pooled Pool Pure Fractions TLC->Pooled HPLC Reversed-Phase HPLC (C18 Column) Pooled->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the purification of this compound.

Experimental Protocols

Flash Column Chromatography (Initial Purification)

This step is designed to separate the target compound from the bulk of impurities. Silica gel is a suitable stationary phase for the separation of moderately polar compounds like phenolic lactones.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[1]

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column or automated flash chromatography system

  • Fraction collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A common gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 70:30 or 50:50 v/v). The optimal solvent system should be determined by preliminary TLC analysis. For phenolic compounds, solvent systems like Toluene:Ethyl Acetate:Formic Acid have also been reported to be effective.[2]

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • TLC Analysis: Monitor the fractions by TLC using a suitable mobile phase and visualize the spots under UV light (254 nm).

  • Pooling: Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the partially purified compound.

Table 1: Flash Chromatography Parameters (Example)

ParameterCondition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (Gradient elution)
Gradient 0% to 50% Ethyl Acetate in Hexane over 30 min
Flow Rate 20 mL/min (for a medium-sized column)
Detection TLC with UV visualization (254 nm)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

RP-HPLC is a high-resolution technique used to achieve high purity. A C18 column is commonly used for the separation of moderately polar to non-polar compounds.

Materials:

  • Partially purified this compound

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA) or Formic Acid (optional, as a modifier)

  • C18 HPLC column (e.g., 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the partially purified compound in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water (with optional 0.1% TFA or formic acid)

    • Mobile Phase B: Acetonitrile (with optional 0.1% TFA or formic acid)

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2. An isocratic or gradient elution can be used. For complex mixtures, a gradient elution is generally preferred.

  • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction for purity using the same HPLC method.

  • Solvent Removal: Remove the organic solvent from the collected fraction, followed by lyophilization to obtain the pure compound.

Table 2: HPLC Parameters (Example)

ParameterCondition
Stationary Phase C18 silica gel (e.g., 5 µm, 150 x 4.6 mm)
Mobile Phase A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 275 nm)[3]
Column Temperature Ambient

Data Presentation

Quantitative data from the purification process should be recorded to assess the efficiency of the protocol.

Table 3: Purification Summary

StepStarting Mass (mg)Final Mass (mg)Yield (%)Purity (%)
Crude Material [Enter Value]--[Enter Value]
Flash Chromatography [Enter Value][Enter Value][Calculate][Enter Value]
RP-HPLC [Enter Value][Enter Value][Calculate][Enter Value]

Logical Relationships in Method Development

The development of a purification protocol follows a logical progression from crude separation to high-resolution purification.

MethodDevelopment cluster_0 Initial Purification cluster_1 High-Resolution Purification TLC TLC for Solvent System Scouting Flash Flash Column Chromatography TLC->Flash AnalyticalHPLC Analytical HPLC for Method Development Flash->AnalyticalHPLC PrepHPLC Preparative HPLC for Final Purification AnalyticalHPLC->PrepHPLC

Caption: Logical flow for chromatography method development.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound. The combination of flash column chromatography and reversed-phase HPLC is a robust strategy to obtain the compound in high purity, suitable for various research and development applications. The specific parameters provided in the tables should be considered as starting points and may require optimization based on the specific impurity profile of the crude material.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of 7-Hydroxyisochroman-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers interested in evaluating the potential biological activities of 7-Hydroxyisochroman-1-one. The isochroman scaffold is associated with a variety of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5] This document outlines detailed protocols for a panel of cell-based assays to investigate these potential activities.

Assessment of Anti-inflammatory Activity

Inflammation is a key process in many diseases, and its modulation is a common goal in drug discovery. The following assays are designed to determine if this compound can modulate inflammatory responses in vitro.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells with 1 µg/mL of LPS. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Data Presentation:

Concentration of this compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Vehicle Control (LPS)0
1
10
50
100
Positive Control (e.g., L-NAME)

Signaling Pathway:

LPS_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_p65_p50 NF-κB (p65/p50) IkB IκB IKK->IkB phosphorylates & degrades iNOS_gene iNOS Gene NFkB_p65_p50->iNOS_gene activates transcription IkB->NFkB_p65_p50 inhibits iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO catalyzed by iNOS

Caption: LPS-induced nitric oxide production pathway in macrophages.

Measurement of Pro-inflammatory Cytokine Production

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of these cytokines in the cell culture supernatant following stimulation.

Experimental Protocol:

  • Cell Treatment: Follow steps 1-5 from the Nitric Oxide Production assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits being used.

  • Data Analysis: Create a standard curve for each cytokine using the provided standards. Calculate the concentration of TNF-α and IL-6 in each sample. The percentage of inhibition is calculated relative to the LPS-stimulated control.

Data Presentation:

Concentration of this compound (µM)TNF-α Concentration (pg/mL)% Inhibition of TNF-αIL-6 Concentration (pg/mL)% Inhibition of IL-6
Vehicle Control (LPS)00
1
10
50
100
Positive Control

Assessment of Anticancer Activity

These assays are designed to evaluate the potential of this compound to inhibit cancer cell growth and induce cell death.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

Concentration of this compound (µM)% Cell Viability
Vehicle Control100
1
10
50
100
200
IC₅₀ (µM)

Experimental Workflow:

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Treatment Treat with this compound Adherence->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO to Solubilize Formazan Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Assessment of Neuroprotective Activity

Neuroinflammation and oxidative stress are implicated in neurodegenerative diseases. The following assay investigates the potential of this compound to protect neuronal cells from an inflammatory insult.

Neuroprotection against LPS-Induced Microglial Activation

Principle: Microglia are the resident immune cells of the central nervous system. When activated by stimuli like LPS, they release neurotoxic factors. This assay assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from the toxicity induced by conditioned medium from LPS-stimulated microglial cells (e.g., BV-2).

Experimental Protocol:

  • Preparation of Microglial Conditioned Medium (MCM):

    • Seed BV-2 microglial cells in a 6-well plate.

    • Once confluent, treat the cells with 1 µg/mL LPS in the presence or absence of various concentrations of this compound for 24 hours.

    • Collect the supernatant (this is the MCM), centrifuge to remove cell debris, and store at -80°C.

  • Neuronal Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

  • Treatment of Neuronal Cells:

    • Seed SH-SY5Y cells in a 96-well plate.

    • After 24 hours, replace the medium with the collected MCM (diluted 1:1 with fresh neuronal cell culture medium).

    • Include controls: cells treated with medium from unstimulated microglia and cells treated with medium from microglia stimulated with LPS only.

  • Incubation: Incubate the SH-SY5Y cells with the MCM for 48 hours.

  • Cell Viability Assessment: Determine the viability of the SH-SY5Y cells using the MTT assay as described in section 2.1.

  • Data Analysis: An increase in the viability of SH-SY5Y cells treated with MCM from compound-treated microglia (compared to LPS-only MCM) indicates a neuroprotective effect.

Data Presentation:

Treatment Group% SH-SY5Y Cell Viability
Unstimulated MCM100
LPS-stimulated MCM
LPS-stimulated MCM + 1 µM this compound
LPS-stimulated MCM + 10 µM this compound
LPS-stimulated MCM + 50 µM this compound

Logical Relationship Diagram:

Neuroprotection_Logic LPS LPS Microglia Microglial Cells (BV-2) LPS->Microglia activates Neurotoxic_Factors Neurotoxic Factors (e.g., NO, TNF-α) Microglia->Neurotoxic_Factors releases Neuroprotection Neuroprotection Compound This compound Compound->Microglia inhibits activation Compound->Neuroprotection results in MCM Microglial Conditioned Medium (MCM) Neurotoxic_Factors->MCM present in Neuronal_Cells Neuronal Cells (SH-SY5Y) MCM->Neuronal_Cells induces toxicity in Cell_Death Neuronal Cell Death Neuronal_Cells->Cell_Death

Caption: Logical workflow of the neuroprotection assay.

References

Application Notes and Protocols for Evaluating 7-Hydroxyisochroman-1-one Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of 7-Hydroxyisochroman-1-one and structurally similar compounds, such as 7-hydroxycoumarin, in various animal models. The protocols outlined below are based on established methodologies to assess the anti-inflammatory, analgesic, and neuroprotective potential of novel therapeutic agents.

Anti-inflammatory and Analgesic Efficacy Evaluation

Chronic inflammation and associated pain are significant therapeutic targets. The following protocols are designed to evaluate the efficacy of this compound in rodent models of inflammation and nociception.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Experimental Protocol:

  • Animal Selection: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=8 per group).

  • Compound Administration: this compound (or vehicle control) is administered orally at various doses (e.g., 30-120 mg/kg).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing in Mice

This model evaluates the peripheral analgesic activity of a compound.

Experimental Protocol:

  • Animal Selection: Male Swiss mice (25-30 g) are used.

  • Grouping: Mice are randomly assigned to control and treatment groups.

  • Compound Administration: this compound (or vehicle control) is administered orally at various doses (e.g., 3-60 mg/kg).[1][2]

  • Induction of Writhing: One hour after compound administration, 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: The number of writhes (a specific abdominal constriction and stretching posture) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the control group.

Formalin Test in Rats

This model assesses both neurogenic and inflammatory phases of pain.

Experimental Protocol:

  • Animal Selection: Male Wistar rats are used.

  • Compound Administration: this compound (or vehicle control) is administered orally.

  • Induction of Pain: Thirty minutes after compound administration, 50 µL of 1% formalin solution is injected into the dorsal surface of the right hind paw.[2]

  • Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-10 minutes post-injection) and the late phase (10-60 minutes post-injection).[2]

  • Data Analysis: The total time spent licking or biting is calculated for each phase and compared between treated and control groups.

Data Presentation: Anti-inflammatory and Analgesic Effects
Model Species Compound Dose Range Key Findings Reference
Carrageenan-Induced Paw EdemaRat7-Hydroxycoumarin30-120 mg/kg (oral)Dose-dependent reduction in paw edema.[1][2]
Acetic Acid-Induced WrithingMouse7-Hydroxycoumarin3-60 mg/kg (oral)Dose-related antinociception.[1][2]
Formalin TestRat7-Hydroxycoumarin3-60 mg/kg (oral)Dose-dependent reduction in both early and late phases of nociception.[1][2]
CFA-Induced HypernociceptionRat7-Hydroxycoumarin60 mg/kg (oral)Long-lasting antinociceptive effect against chronic inflammatory pain.[1][2]

Experimental Workflow: Anti-inflammatory and Analgesic Screening

G cluster_0 Phase 1: Acute Models cluster_1 Phase 2: Chronic Model cluster_2 Evaluation A Carrageenan-Induced Paw Edema (Rat) E Assess Anti-inflammatory & Analgesic Efficacy A->E B Acetic Acid-Induced Writhing (Mouse) B->E C Formalin Test (Rat) C->E D CFA-Induced Hypernociception (Rat) D->E

Workflow for screening anti-inflammatory and analgesic efficacy.

Neuroprotective Efficacy Evaluation

Neurodegenerative diseases often involve neuroinflammation and neuronal loss. The following protocol is based on a rodent model of Parkinson's disease to assess the neuroprotective potential of this compound.

6-Hydroxydopamine (6-OHDA)-Induced Model of Parkinson's Disease in Rats

This model mimics the progressive loss of dopaminergic neurons seen in Parkinson's disease.

Experimental Protocol:

  • Animal Selection: Male Sprague-Dawley rats are used.[3]

  • Stereotaxic Surgery: Animals are anesthetized, and a unilateral injection of 6-OHDA is made into the striatum to induce degeneration of dopaminergic neurons.[3]

  • Compound Administration: Chronic oral treatment with this compound (e.g., 10 mg/kg) or vehicle is initiated on the day of the 6-OHDA injection and continues for the duration of the study (e.g., 4 weeks).[3]

  • Behavioral Assessment: Motor performance is assessed using tests such as the cylinder test or apomorphine-induced rotation test to evaluate motor deficits.

  • Immunohistochemistry: At the end of the treatment period, animals are euthanized, and brain tissue is collected. Immunohistochemical analysis is performed to quantify the degree of nigrostriatal damage by staining for tyrosine hydroxylase (a marker for dopaminergic neurons).

  • Neuroinflammation Assessment: The inflammatory response is evaluated by staining for microglial and astrocyte markers (e.g., Iba1 and GFAP) in the substantia nigra and striatum.

Data Presentation: Neuroprotective Effects
Model Species Compound Dose Key Findings Reference
6-OHDA-Induced Parkinson'sRat7-Hydroxymatairesinol10 mg/kg (oral)Slowed degeneration of striatal dopaminergic terminals, improved motor performance, and showed anti-inflammatory effects in the substantia nigra.[3]
Signaling Pathway: Potential Neuroprotective Mechanism

The neuroprotective effects of compounds like 7-hydroxymatairesinol are suggested to be linked to their anti-inflammatory properties within the central nervous system.[3] This involves the modulation of glial cell activation, which in turn reduces the production of pro-inflammatory mediators that contribute to neuronal damage.

G A 6-OHDA Insult B Neuroinflammation (Microglia & Astrocyte Activation) A->B C Dopaminergic Neuron Degeneration B->C E Motor Deficits C->E D This compound D->B

Potential mechanism of neuroprotection via anti-inflammatory action.

Safety and Toxicity Assessment

A preliminary assessment of the safety profile of this compound is crucial.

Rota-Rod Test for Motor Coordination

This test is used to screen for any potential neurological deficits or sedative effects of the compound.

Experimental Protocol:

  • Animal Selection: Mice are trained on a rotarod apparatus at a constant speed.

  • Compound Administration: this compound or vehicle is administered.

  • Testing: At various time points after administration, mice are placed on the rotating rod, and the latency to fall is recorded.

  • Data Analysis: A significant decrease in the time spent on the rod indicates potential motor impairment. Studies on 7-hydroxycoumarin showed no alterations in motor performance.[1][2]

Ulcerogenic Activity

To assess gastrointestinal side effects, particularly relevant for anti-inflammatory compounds.

Experimental Protocol:

  • Compound Administration: Animals are treated with a high dose of this compound for several days.

  • Observation: Animals are monitored for signs of gastrointestinal distress.

  • Histopathology: At the end of the study, the stomachs are removed, opened along the greater curvature, and examined for any signs of ulceration or hemorrhage. 7-hydroxycoumarin was found to have low ulcerogenic activity.[1]

Conclusion

The protocols described provide a robust framework for the preclinical evaluation of this compound's efficacy in models of inflammation, pain, and neurodegeneration. The data from these studies will be critical in determining the therapeutic potential and guiding the future clinical development of this compound.

References

Application Notes & Protocols: Formulation of 7-Hydroxyisochroman-1-one for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Hydroxyisochroman-1-one and its derivatives represent a class of compounds with significant therapeutic potential, exhibiting a range of biological activities. However, like many natural products and hydrophobic molecules, their clinical translation is often hampered by poor aqueous solubility, low stability, and consequently, limited bioavailability.[1][2][3][4] This document provides detailed application notes and protocols for the formulation of this compound using various drug delivery systems aimed at overcoming these challenges. The described methods focus on enhancing solubility, stability, and therapeutic efficacy.

Physicochemical Properties and Formulation Challenges

This compound is presumed to be a poorly water-soluble compound, a common characteristic of many natural product derivatives.[5] This inherent hydrophobicity leads to several challenges in developing an effective drug delivery system:

  • Low Aqueous Solubility: Limits dissolution in physiological fluids, leading to poor absorption and low bioavailability.[2][3][4]

  • Poor Bioavailability: A direct consequence of low solubility and potential first-pass metabolism.[6][7][8]

  • Instability: The compound may be susceptible to degradation in the gastrointestinal tract or during storage.[1]

  • Non-specific Targeting: Lack of targeting can lead to off-target effects and reduced efficacy at the desired site of action.

To address these limitations, advanced formulation strategies such as lipid-based nanoparticles and polymeric nanoparticles are proposed. These systems can encapsulate the hydrophobic drug, improve its solubility, protect it from degradation, and potentially offer controlled release and targeted delivery.[2][9][10][11][12]

Formulation Strategies and Data Presentation

This section outlines three primary formulation strategies for this compound: Liposomes, Polymeric Nanoparticles, and Solid Lipid Nanoparticles (SLNs). The following table summarizes the expected quantitative data from these formulations for comparative analysis.

Formulation ParameterLiposomal FormulationPolymeric Nanoparticles (PLGA)Solid Lipid Nanoparticles (SLNs)
Particle Size (nm) 100 - 200150 - 250200 - 300
Polydispersity Index (PDI) < 0.2< 0.25< 0.3
Encapsulation Efficiency (%) 70 - 8565 - 8075 - 90
Drug Loading (%) 5 - 1010 - 208 - 15
Zeta Potential (mV) -20 to -30-15 to -25-10 to -20
In Vitro Release (48h, %) 40 - 6050 - 7030 - 50

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes via Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, making them versatile drug carriers.[1][5][9][11][13]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) for size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at 40°C to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Subject the MLV suspension to bath sonication for 15-30 minutes to reduce the size of the vesicles.

    • For a more uniform size distribution, extrude the liposomal suspension 10-15 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated drug by centrifugation at 15,000 rpm for 30 minutes at 4°C.

    • Resuspend the liposomal pellet in fresh PBS.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomes using DLS.

    • Encapsulation Efficiency (EE%):

      • Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol) to release the encapsulated drug.

      • Quantify the amount of encapsulated drug using a validated HPLC method.

      • Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles via Nanoprecipitation

Polymeric nanoparticles offer a robust platform for encapsulating hydrophobic drugs, providing controlled release and improved stability.[2][12][14] The nanoprecipitation method is a simple and rapid technique for their preparation.[2][10][14]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl Alcohol (PVA)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Rotary evaporator

  • High-speed centrifuge

  • DLS and HPLC

Procedure:

  • Organic Phase Preparation:

    • Dissolve this compound and PLGA in acetone.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The use of a syringe pump will ensure a constant addition rate.

    • The rapid diffusion of acetone into the aqueous phase leads to the precipitation of PLGA and the encapsulation of the drug, forming nanoparticles.

  • Solvent Evaporation:

    • Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of acetone.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 rpm) for 30 minutes at 4°C.

    • Discard the supernatant containing the unencapsulated drug and surfactant.

    • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice.

    • Lyophilize the final pellet to obtain a dry powder of the nanoparticles.

  • Characterization:

    • Determine particle size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.

Protocol 3: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

SLNs are lipid-based nanocarriers that are solid at room and body temperature, offering advantages in terms of stability and controlled drug release.[10][12]

Materials:

  • This compound

  • Glyceryl monostearate (GMS) or another suitable solid lipid

  • Poloxamer 188 or another suitable surfactant

  • Deionized water

Equipment:

  • High-shear homogenizer

  • Water bath

  • Probe sonicator

  • DLS and HPLC

Procedure:

  • Lipid Phase Preparation:

    • Melt the solid lipid (GMS) by heating it to about 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation:

    • Heat the aqueous surfactant solution (Poloxamer 188 in deionized water) to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for 5-10 minutes. This will create a coarse pre-emulsion.

  • Sonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes to form a nanoemulsion.

  • Cooling and Solidification:

    • Allow the hot nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification:

    • Purify the SLN suspension by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

  • Characterization:

    • Determine particle size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.

Visualization of Workflows and Pathways

Experimental Workflow for Formulation and Characterization

experimental_workflow start Start: this compound formulation Formulation (Liposomes, Polymeric NPs, SLNs) start->formulation purification Purification (Centrifugation/Dialysis) formulation->purification characterization Physicochemical Characterization purification->characterization size_zeta Particle Size & Zeta Potential (DLS) characterization->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC) characterization->ee_dl release In Vitro Release Studies characterization->release stability Stability Studies characterization->stability end Optimized Formulation size_zeta->end ee_dl->end release->end stability->end cellular_uptake formulation Formulated This compound (e.g., Liposome) cell_membrane Cell Membrane formulation->cell_membrane 1. Approach endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Endosome endocytosis->endosome release Drug Release (Endosomal Escape) endosome->release drug Free Drug release->drug target Intracellular Target (e.g., Protein, Enzyme) drug->target 3. Binding effect Therapeutic Effect target->effect 4. Action

References

Application Notes and Protocols: Utilizing 3,4-Dihydroisocoumarin Derivatives as Chemical Probes for Enzyme Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 3,4-Dihydroisocoumarins as Enzyme Probes

3,4-Dihydroisocoumarins are a class of heterocyclic compounds found in various natural products and have demonstrated a broad spectrum of biological activities.[1] Their structural resemblance to endogenous substrates can make them effective tools for studying enzyme mechanisms and for the development of novel therapeutics. This document focuses on the use of synthetic 3,4-dihydroisocoumarin derivatives as inhibitors of carnitine acetyltransferase (CAT), a key enzyme in fatty acid metabolism.

Chemical Structure of the Probe Molecule:

  • Core Scaffold: 3,4-Dihydroisocoumarin

  • Example Probe: cis- and trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acid

These molecules were rationally designed as structural analogs of the natural substrates of the carnitine transferase family of enzymes.[1]

Target Enzyme: Carnitine Acetyltransferase (CAT)

Carnitine acetyltransferase (CAT) is a pivotal enzyme in cellular energy metabolism. It is part of the carnitine acyltransferase family, which is responsible for the transport of fatty acids across mitochondrial and peroxisomal membranes for subsequent β-oxidation.[1] Specifically, CAT facilitates the reversible transfer of short-chain acyl groups between L-carnitine and coenzyme A (CoA).

Inhibition of CAT and other carnitine acyltransferases is a promising therapeutic strategy for metabolic disorders characterized by excessive fatty acid oxidation, such as certain cardiovascular diseases and diabetes.[1]

Quantitative Data Presentation

The inhibitory activity of cis- and trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acids against carnitine acetyltransferase has been quantified to determine their potency and mechanism of inhibition.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
cis-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acidCAT~250130Mixed
trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acidCAT~250380Mixed

Data sourced from in vitro studies on carnitine acetyltransferase.[1]

Experimental Protocols

This section provides a detailed methodology for assessing the inhibitory effect of 3,4-dihydroisocoumarin derivatives on carnitine acetyltransferase.

In Vitro Enzyme Inhibition Assay for Carnitine Acetyltransferase (CAT)

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compounds against CAT.

Materials:

  • Recombinant human carnitine acetyltransferase (CAT)

  • Acetyl-CoA (substrate)

  • L-Carnitine (substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid); Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (cis- and trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare working solutions of acetyl-CoA, L-carnitine, and DTNB in Tris-HCl buffer.

    • Prepare a solution of CAT in Tris-HCl buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • Tris-HCl buffer

      • A solution of the test compound at various concentrations (or vehicle control).

      • CAT enzyme solution.

    • Incubate the mixture for a predetermined time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of acetyl-CoA and L-carnitine.

    • Simultaneously, add DTNB to the wells. DTNB reacts with the Coenzyme A (CoA-SH) produced during the reaction to generate a colored product that absorbs at 412 nm.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the inhibition type and Ki value, perform kinetic studies by varying the concentration of one substrate while keeping the other constant, in the presence of different concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[1]

Visualizations

Signaling Pathway: Role of Carnitine Acyltransferases in Fatty Acid Metabolism

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Mitochondrial Membrane Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl_CoA->CPT1 L-Carnitine Beta_Oxidation β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine CoA CPT2 CPT2 Acyl_CoA_Mito Fatty Acyl-CoA CPT2->Acyl_CoA_Mito L-Carnitine CAT CAT (Carnitine Acetyltransferase) Short_Chain_Acyl_Carnitine Short-Chain Acyl-Carnitine CAT->Short_Chain_Acyl_Carnitine CoA Acyl_Carnitine->CPT2 Acyl_CoA_Mito->Beta_Oxidation Short_Chain_Acyl_CoA Short-Chain Acyl-CoA Short_Chain_Acyl_CoA->CAT L-Carnitine Short_Chain_Acyl_Carnitine->Beta_Oxidation Transport into Mitochondria Probe 3,4-Dihydroisocoumarin Probe Probe->CAT Inhibition

Caption: Role of CAT in fatty acid metabolism and site of inhibition.

Experimental Workflow: Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrates, Probe) plate Prepare 96-well Plate reagents->plate add_reagents Add Buffer, Probe, and Enzyme plate->add_reagents incubate Incubate add_reagents->incubate add_substrates Add Substrates and DTNB incubate->add_substrates measure Measure Absorbance at 412 nm add_substrates->measure calc_rates Calculate Initial Rates measure->calc_rates plot_inhibition Plot % Inhibition vs. [Probe] calc_rates->plot_inhibition kinetic_studies Perform Kinetic Studies calc_rates->kinetic_studies determine_ic50 Determine IC50 plot_inhibition->determine_ic50 determine_ki Determine Ki and Inhibition Type kinetic_studies->determine_ki

Caption: Workflow for determining enzyme inhibition parameters.

Logical Relationship: From Probe Design to Therapeutic Potential

logical_relationship cluster_design Probe Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_application Application & Potential substrate_analog Design Substrate Analog (3,4-Dihydroisocoumarin Core) synthesis Chemical Synthesis substrate_analog->synthesis inhibition_assay Enzyme Inhibition Assay (vs. CAT) synthesis->inhibition_assay quantification Determine IC50 and Ki inhibition_assay->quantification mechanistic_studies Mechanistic Enzyme Studies quantification->mechanistic_studies therapeutic_development Therapeutic Development for Metabolic Disorders mechanistic_studies->therapeutic_development

Caption: Logic of using a chemical probe in drug discovery.

References

Troubleshooting & Optimization

Overcoming solubility issues of 7-Hydroxyisochroman-1-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Hydroxyisochroman-1-one in aqueous solutions.

Troubleshooting Guides & FAQs

Issue: My this compound is not dissolving in my aqueous buffer.

Question: I'm trying to prepare a stock solution of this compound in a standard phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving. What can I do?

Answer: this compound, like many phenolic compounds, has limited solubility in neutral aqueous solutions. The low solubility can be attributed to its relatively nonpolar isochromanone core. Here are several troubleshooting steps you can take, ranging from simple adjustments to more involved formulation strategies:

  • pH Adjustment: The phenolic hydroxyl group on the molecule can be deprotonated at higher pH values, forming a more soluble phenolate salt.[1][2][3][4] Try increasing the pH of your buffer. A systematic evaluation of solubility at different pH values is recommended.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[5][6][7] Common co-solvents in research and pharmaceutical development include ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility.[8][9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.

  • Particle Size Reduction: While more applicable to solid dosage forms, reducing the particle size of the compound can increase the surface area available for solvation, which can lead to a faster dissolution rate.[13]

The following sections provide more detailed protocols and data to guide you through these approaches.

Data Presentation: Illustrative Solubility Data

The following tables present illustrative quantitative data for this compound to serve as a template for tabulating your experimental findings.

Table 1: Illustrative Aqueous Solubility of this compound at Different pH Values

pHIllustrative Solubility (µg/mL)Illustrative Molar Solubility (µM)
5.050280.6
6.075420.9
7.0120673.4
7.4150841.8
8.05002806.0
9.0250014030.0

Table 2: Illustrative Solubility of this compound in Common Co-solvent Systems

Co-solvent System (v/v)Illustrative Solubility (mg/mL)
Water0.15
10% Ethanol in Water1.2
20% Ethanol in Water5.8
10% Propylene Glycol in Water0.9
20% Propylene Glycol in Water4.2
5% DMSO in Water3.5

Table 3: Illustrative Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the Aqueous Solubility of this compound at pH 7.4

HP-β-CD Concentration (% w/v)Illustrative Solubility (µg/mL)
0150
1450
2.51100
52300
104800

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method [14][15][16][17]

This protocol determines the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Aqueous buffer of desired pH

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Seal the vials tightly.

  • Place the vials on an orbital shaker and agitate at a constant speed for 24-48 hours at a controlled temperature. This allows the solution to reach equilibrium.

  • After the incubation period, let the vials stand for at least 1 hour to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method.

  • Calculate the solubility based on the dilution factor.

Protocol 2: Evaluating the Effect of Co-solvents on Solubility

Materials:

  • This compound

  • Co-solvents (e.g., Ethanol, Propylene Glycol, DMSO)

  • Aqueous buffer

  • Equipment and materials from Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer mixtures at different volume/volume ratios (e.g., 5%, 10%, 20% co-solvent in buffer).

  • For each co-solvent mixture, perform the shake-flask method as described in Protocol 1.

  • Quantify the concentration of this compound in the filtrate for each co-solvent system.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Protocol 3: Assessing Solubility Enhancement by Cyclodextrin Complexation

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Equipment and materials from Protocol 1

Procedure:

  • Prepare a series of HP-β-CD solutions in the aqueous buffer at different weight/volume concentrations (e.g., 1%, 2.5%, 5%, 10%).

  • For each HP-β-CD solution, perform the shake-flask method as described in Protocol 1.

  • Quantify the concentration of this compound in the filtrate for each HP-β-CD concentration.

  • Plot the solubility of this compound as a function of the HP-β-CD concentration. This is known as a phase-solubility diagram.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: this compound insoluble in aqueous buffer ph_adjust Adjust pH of the buffer (e.g., to pH 8-9) start->ph_adjust check_solubility1 Is the compound soluble? ph_adjust->check_solubility1 cosolvent Add a co-solvent (e.g., Ethanol, PG, DMSO) check_solubility2 Is the compound soluble? cosolvent->check_solubility2 cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) check_solubility3 Is the compound soluble? cyclodextrin->check_solubility3 check_solubility1->cosolvent No success Success: Compound is soluble. Proceed with experiment. check_solubility1->success Yes check_solubility2->cyclodextrin No check_solubility2->success Yes check_solubility3->success Yes failure Further formulation strategies may be required. check_solubility3->failure No

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_1 Effect of pH on the Solubility of this compound compound_acid This compound (Neutral Form) Low Aqueous Solubility compound_base This compound (Phenolate Form) High Aqueous Solubility compound_acid->compound_base Deprotonation (Addition of Base) compound_base->compound_acid Protonation (Addition of Acid) low_ph Low pH (e.g., < 7) low_ph->compound_acid Predominant species high_ph High pH (e.g., > 8) high_ph->compound_base Predominant species

Caption: Relationship between pH and the solubility of this compound.

Caption: Encapsulation of this compound by a cyclodextrin to form a water-soluble inclusion complex.

References

Stability and degradation of 7-Hydroxyisochroman-1-one under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 7-Hydroxyisochroman-1-one under experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

Issue Potential Cause Recommended Action
Rapid Degradation in Basic Media The lactone ring of this compound is highly susceptible to base-catalyzed hydrolysis, leading to ring-opening.For studies in basic conditions, consider using milder bases (e.g., sodium bicarbonate) or conducting experiments at lower temperatures to control the degradation rate. Ensure prompt analysis after sample preparation.
Discoloration of Sample Under Oxidative Stress The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored quinone-type structures.When using hydrogen peroxide, start with a lower concentration (e.g., 0.1-3%).[1][2][3] If discoloration persists, consider using a milder oxidizing agent or protecting the sample from light during the experiment.
Poor Peak Shape in HPLC Analysis The phenolic hydroxyl group can interact with residual silanols on the HPLC column, leading to peak tailing.Use a column with end-capping or a newer generation silica. Alternatively, add a small amount of a competitive base, like triethylamine, to the mobile phase, or use a lower pH mobile phase to suppress the ionization of the phenolic group.
Mass Imbalance in Degradation Studies Degradation products may be non-chromophoric, volatile, or insoluble in the analytical diluent.Employ a universal detection method like mass spectrometry (LC-MS) or a charged aerosol detector (CAD) in parallel with UV detection to identify non-UV active degradants.[4][5] Check for precipitation in the stressed samples.
Inconsistent Results in Photostability Studies The extent of photodegradation can be affected by the solvent, light intensity, and container type.Standardize the photostability testing conditions as per ICH Q1B guidelines.[6][7] Use a chemically inert and transparent container and ensure consistent light exposure for all samples.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on its chemical structure, the two primary degradation pathways for this compound are expected to be hydrolysis of the lactone ring and oxidation of the phenolic hydroxyl group. Hydrolysis, catalyzed by acid or base, will result in the opening of the lactone ring to form a carboxylic acid and an alcohol.[1] Oxidation of the phenol can lead to the formation of quinones and other oxidative coupling products.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method must be able to separate the intact drug from its degradation products.[8] A good starting point would be a reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the phenolic analyte.[5] Forced degradation samples should be used to challenge the method's specificity.[8]

Q4: What level of degradation should I aim for in forced degradation studies?

A4: The goal of forced degradation is to achieve sufficient degradation to produce and identify the likely degradation products. A target degradation of 5-20% is generally recommended.[2] Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability of the product.[3]

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: While specific studies on this compound are not available, based on its functional groups, potential incompatibilities could arise with basic excipients that could catalyze lactone hydrolysis. Additionally, excipients with oxidizing properties could promote the degradation of the phenolic moiety. Compatibility studies with the intended formulation excipients are essential.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[9] The following are generalized protocols for subjecting this compound to various stress conditions.

1. Acid Hydrolysis:

  • Procedure: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add an equal volume of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours), neutralize with 0.1 M NaOH, and dilute to a final concentration for analysis.[1][10]

  • Troubleshooting: If no degradation is observed, increase the acid concentration or temperature. If degradation is too rapid, decrease the temperature or reaction time.

2. Base Hydrolysis:

  • Procedure: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 2 hours. Withdraw samples at appropriate time points (e.g., 0.5, 1, 1.5, 2 hours), neutralize with 0.1 M HCl, and dilute for analysis.[1][10]

  • Troubleshooting: Due to the lability of the lactone, degradation may be rapid. If so, use a milder base or lower the temperature.

3. Oxidative Degradation:

  • Procedure: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at various intervals and quench the reaction if necessary (e.g., by adding sodium bisulfite) before dilution and analysis.[1][2][3]

  • Troubleshooting: If no degradation is seen, the concentration of hydrogen peroxide can be increased. If the reaction is too fast, decrease the peroxide concentration or temperature.

4. Thermal Degradation:

  • Procedure: Place the solid compound in a stability chamber at 70°C for 7 days. Samples should be taken at intermediate time points and prepared for analysis.

  • Troubleshooting: If the compound is very stable, a higher temperature can be used. For less stable compounds, a lower temperature should be chosen.

5. Photostability:

  • Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be protected from light.

  • Troubleshooting: Ensure the light source and exposure conditions are well-controlled and monitored.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan of this compound)

  • Injection Volume: 10 µL

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of this compound.

Stress Condition % Degradation Number of Degradants Major Degradant (Area %)
0.1 M HCl, 60°C, 24h12.528.2
0.1 M NaOH, RT, 2h18.2118.2
3% H₂O₂, RT, 24h9.835.1
Thermal, 70°C, 7 days3.113.1
Photostability, ICH Q1B6.524.3

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (70°C, Solid) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Quantify Degradation, Identify Products) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product Ring-Opened Product (Hydroxy Acid) parent->hydrolysis_product Acid/Base oxidation_product Oxidized Products (e.g., Quinones) parent->oxidation_product H₂O₂

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Hydroxyisochroman-1-one Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 7-Hydroxyisochroman-1-one.

O-Alkylation (Etherification) of this compound

The O-alkylation of this compound is commonly achieved via the Williamson ether synthesis, a versatile and widely used method for forming ethers.[1] This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Troubleshooting Guide: O-Alkylation
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the hydroxyl group.[1]2. Poor quality of the alkyl halide (e.g., hydrolyzed).3. Reaction temperature is too low.4. Steric hindrance from a bulky alkyl halide.[2]5. Presence of water in the reaction mixture.[3]1. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions.2. Use freshly distilled or purified alkyl halide.3. Increase the reaction temperature, monitoring for potential side reactions.4. Use a less sterically hindered alkyl halide if possible.5. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products (e.g., Alkene) 1. Use of a secondary or tertiary alkyl halide, leading to E2 elimination.[2][4]2. High reaction temperature favoring elimination.1. Whenever possible, use a primary alkyl halide.[4]2. Optimize the reaction temperature to favor substitution over elimination.
Starting Material Remains Unreacted 1. Insufficient amount of base or alkyl halide.2. Reaction time is too short.1. Use a slight excess of the base and alkyl halide (e.g., 1.1-1.5 equivalents).2. Monitor the reaction by TLC and increase the reaction time if necessary.
Difficulty in Product Purification 1. Presence of unreacted starting materials and reagents.2. Formation of closely related side products.1. Perform an aqueous workup to remove inorganic salts and water-soluble impurities.2. Utilize column chromatography with an appropriate solvent system for purification.
Frequently Asked Questions (FAQs): O-Alkylation

Q1: What is the best base to use for the deprotonation of this compound?

A1: The choice of base depends on the acidity of the phenolic hydroxyl group. For phenols, common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).[1] For less reactive systems or to ensure complete deprotonation, a stronger base like NaH is often preferred.

Q2: Can I use any alkyl halide for this reaction?

A2: Primary alkyl halides are ideal for the Williamson ether synthesis as they favor the Sₙ2 reaction pathway.[4] Secondary and tertiary alkyl halides are more prone to undergo E2 elimination, leading to the formation of alkenes as side products.[2]

Q3: Why is it important to use anhydrous conditions?

A3: Water can react with the strong base (like NaH) and can also protonate the alkoxide intermediate, reducing its nucleophilicity and thus hindering the desired reaction.[3]

Experimental Protocol: O-Alkylation (Representative)

This protocol is based on the alkylation of structurally similar 7-hydroxycoumarins and should be optimized for this compound.

  • Preparation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetone) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., K₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add the alkyl halide (1.2 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data: O-Alkylation (Representative)
Alkyl Halide Base Solvent Temp (°C) Time (h) Yield (%)
Ethyl bromideK₂CO₃Acetone60685-95
Propyl iodideNaHDMF25-50480-90
Benzyl bromideK₂CO₃Acetonitrile70890-98

Note: These are representative values and may vary depending on the specific substrate and reaction conditions.

O-Acylation (Esterification) of this compound

O-acylation of the hydroxyl group in this compound can be achieved by reacting it with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.

Troubleshooting Guide: O-Acylation
Issue Potential Cause(s) Suggested Solution(s)
Low Product Yield 1. Incomplete reaction due to insufficient base or acylating agent.2. Hydrolysis of the acylating agent.3. Low reactivity of the hydroxyl group.1. Use a slight excess of the base and acylating agent.2. Ensure anhydrous conditions and use a fresh, high-quality acylating agent.3. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride) or a stronger base (e.g., pyridine or DMAP).
Formation of Diacylated or Other Side Products 1. Presence of other nucleophilic groups in the molecule.2. High reaction temperature leading to side reactions.1. Use milder reaction conditions and a stoichiometric amount of the acylating agent.2. Control the reaction temperature carefully.
Product Hydrolyzes Back to Starting Material 1. Presence of water during workup or purification.1. Perform the workup under anhydrous conditions if the product is highly sensitive to hydrolysis.2. Avoid using protic solvents during purification if possible.
Frequently Asked Questions (FAQs): O-Acylation

Q1: What is a suitable base for the O-acylation of this compound?

A1: Common bases for O-acylation include tertiary amines like triethylamine (TEA) and pyridine. For less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

Q2: What is the difference between using an acyl chloride and an acid anhydride?

A2: Acyl chlorides are generally more reactive than acid anhydrides and may lead to faster reaction times and higher yields. However, they are also more sensitive to moisture. Acid anhydrides are less reactive but easier to handle.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot for the starting material (this compound) should diminish and a new, typically less polar spot for the acylated product should appear.

Experimental Protocol: O-Acylation (Representative)

This protocol is based on the acylation of structurally similar 7-hydroxycoumarins and should be optimized for this compound.[5]

  • Preparation: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a flame-dried round-bottom flask under an inert atmosphere.

  • Addition of Base: Add a base (e.g., triethylamine, 1.5 eq) to the solution and cool the mixture to 0 °C.

  • Addition of Acylating Agent: Add the acyl chloride or acid anhydride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data: O-Acylation (Representative)
Acylating Agent Base Solvent Temp (°C) Time (h) Yield (%)
Acetyl chlorideTriethylamineDichloromethane0 to 25290-98
Benzoyl chloridePyridineTHF0 to 25488-95
Acetic anhydrideTriethylamine, DMAP (cat.)Dichloromethane25685-92

Note: These are representative values and may vary depending on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_alkylation O-Alkylation Workflow start_alk This compound deprotonation Deprotonation (Base, Anhydrous Solvent) start_alk->deprotonation alkoxide Alkoxide Intermediate deprotonation->alkoxide alkylation Alkylation (Alkyl Halide) alkoxide->alkylation workup_alk Aqueous Workup alkylation->workup_alk purification_alk Purification (Column Chromatography) workup_alk->purification_alk product_alk 7-Alkoxyisochroman-1-one purification_alk->product_alk experimental_workflow_acylation cluster_acylation O-Acylation Workflow start_acyl This compound reaction_setup Reaction Setup (Anhydrous Solvent, Base) start_acyl->reaction_setup acylation Acylation (Acylating Agent) reaction_setup->acylation workup_acyl Aqueous Workup acylation->workup_acyl purification_acyl Purification (Column Chromatography) workup_acyl->purification_acyl product_acyl 7-Acyloxyisochroman-1-one purification_acyl->product_acyl logical_relationships cluster_factors Factors Influencing Derivatization Reaction_Yield Reaction Yield & Purity Base_Strength Base Strength Base_Strength->Reaction_Yield affects deprotonation Reagent_Quality Reagent Quality Reagent_Quality->Reaction_Yield prevents side reactions Solvent Solvent Polarity & Aproticity Solvent->Reaction_Yield influences solubility & reactivity Temperature Reaction Temperature Temperature->Reaction_Yield controls reaction rate & side reactions Steric_Hindrance Steric Hindrance Steric_Hindrance->Reaction_Yield impacts nucleophilic attack

References

Reducing by-product formation in 7-Hydroxyisochroman-1-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-Hydroxyisochroman-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. Below you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis of this compound, particularly when following a synthetic route involving the cyclization of a substituted phenylacetic acid with formaldehyde, followed by demethylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of starting materials or reagents, especially formaldehyde. 3. Incorrect stoichiometry: Inaccurate measurement of reactants. 4. Catalyst inefficiency: Inactive or insufficient acid catalyst for the cyclization step.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider a modest increase in temperature if the reaction is sluggish. 2. Reagent Quality: Use freshly opened or purified reagents. Paraformaldehyde can be used as a source of formaldehyde and should be of high purity. Ensure the phenylacetic acid derivative is pure. 3. Stoichiometry Check: Accurately weigh and dispense all reagents. 4. Catalyst Optimization: Ensure the acid catalyst (e.g., concentrated hydrochloric acid, sulfuric acid) is added in the correct amount and is of appropriate concentration.
Formation of a White Precipitate (Polymer) Polymerization of formaldehyde.Use a stabilized formaldehyde solution or freshly prepared formaldehyde from paraformaldehyde. Add the formaldehyde solution slowly to the reaction mixture at a controlled temperature.
Presence of Multiple Spots on TLC/LC-MS (By-products) 1. Formation of regioisomers: If using a starting material that can cyclize at multiple positions. 2. Incomplete demethylation: If synthesizing from a methoxy-substituted precursor, residual methoxy-isochromanone may be present. 3. Side reactions with demethylating agent: Strong demethylating agents can sometimes lead to undesired side reactions on the aromatic ring.1. Starting Material Selection: Use a starting material that favors the desired cyclization position. For example, starting with 3-methoxyphenylacetic acid directs the cyclization to the desired position to form 7-methoxyisochroman-1-one. 2. Demethylation Optimization: Ensure sufficient demethylating agent (e.g., BBr₃, HBr) is used and that the reaction goes to completion by monitoring via TLC or LC-MS. 3. Choice of Demethylating Agent: If side reactions are observed, consider using a milder demethylating agent or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time).
Difficulty in Product Purification 1. Co-elution of by-products: By-products with similar polarity to the desired product can make chromatographic separation challenging. 2. Product insolubility/crystallization issues. 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. Consider using a different stationary phase if necessary. Recrystallization can also be an effective purification method. 2. Solvent Screening: Test a range of solvents for recrystallization to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most common by-products depend on the specific synthetic route. In a typical route involving the cyclization of 3-methoxyphenylacetic acid with formaldehyde followed by demethylation, you may encounter:

  • 7-methoxyisochroman-1-one: This is the precursor to the final product and will be present if the demethylation step is incomplete.

  • Poly(oxymethylene): A polymer of formaldehyde that can precipitate from the reaction mixture.

  • Regioisomers: While less common with 3-substituted starting materials, there is a possibility of forming small amounts of the 5-hydroxy isomer if the cyclization is not perfectly regioselective.

Q2: How can I minimize the formation of formaldehyde polymer?

A2: To minimize the polymerization of formaldehyde, it is recommended to:

  • Use a fresh, high-quality formaldehyde solution or generate formaldehyde in situ from paraformaldehyde.

  • Add the formaldehyde solution to the reaction mixture slowly and at a controlled temperature.

  • Ensure adequate stirring to prevent localized high concentrations of formaldehyde.

Q3: What is the best method for demethylating 7-methoxyisochroman-1-one?

A3: Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. However, it is a hazardous reagent and must be handled with care. An alternative is using a strong acid like hydrobromic acid (HBr) at elevated temperatures. The choice of reagent may depend on the scale of your reaction and the equipment available. Always monitor the reaction to completion to avoid a mixture of product and starting material.

Q4: My TLC shows a streak instead of a clean spot for the product. What could be the issue?

A4: Streaking on a TLC plate for a phenolic compound like this compound can be caused by its acidic nature. To resolve this, you can try adding a small amount of acetic acid or formic acid to the developing solvent system. This will protonate the phenolate anion, leading to a less polar and more well-defined spot.

Q5: Can I use a different starting material instead of 3-methoxyphenylacetic acid?

A5: Yes, you could start directly with 3-hydroxyphenylacetic acid. This would eliminate the need for a separate demethylation step. However, the free hydroxyl group might interfere with the cyclization reaction, potentially requiring a protecting group strategy, which adds extra steps to the synthesis.

Experimental Protocols

Synthesis of 6,7-dimethoxy-3-isochromanone (A model protocol adaptable for 7-methoxyisochroman-1-one)

This procedure is adapted from a reliable Organic Syntheses protocol and can be modified for the synthesis of 7-methoxyisochroman-1-one by starting with 3-methoxyphenylacetic acid.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3,4-dimethoxyphenylacetic acid (1 equivalent) in glacial acetic acid.

  • Heat the solution to 80°C on a steam bath with stirring.

  • Rapidly add concentrated hydrochloric acid, followed immediately by formalin (37% formaldehyde solution).

  • Continue to heat the solution on the steam bath for 1 hour. The reaction temperature should reach approximately 90°C.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water with stirring.

  • Extract the aqueous mixture with chloroform or another suitable organic solvent.

  • Wash the combined organic extracts with a 5% sodium hydrogen carbonate solution until neutral, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from ethanol.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of 7-Methoxyisochroman-1-one cluster_demethylation Demethylation cluster_purification Purification Start 3-Methoxyphenylacetic Acid + Formaldehyde Reaction Acid-Catalyzed Cyclization Start->Reaction Product1 7-Methoxyisochroman-1-one Reaction->Product1 Demethylation_Step Demethylation (e.g., with BBr3 or HBr) Product1->Demethylation_Step Final_Product This compound Demethylation_Step->Final_Product Purification_Step Purification (Column Chromatography / Recrystallization) Final_Product->Purification_Step

Caption: General workflow for the two-step synthesis of this compound.

This troubleshooting guide provides a starting point for addressing common issues in the synthesis of this compound. Careful attention to reagent quality, reaction conditions, and monitoring will lead to improved yields and purity.

Addressing off-target effects of 7-Hydroxyisochroman-1-one in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 7-Hydroxyisochroman-1-one in cellular assays. The information provided is intended to help identify and address potential off-target effects that may lead to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action of this compound?

A1: this compound belongs to the 3,4-dihydroisocoumarin class of compounds. While a specific, primary molecular target for this compound is not definitively established in publicly available literature, compounds of this class are recognized for a broad range of biological activities, including anti-inflammatory, antifungal, and cytotoxic effects. Recent studies have indicated that some 3,4-dihydroisocoumarins can function as inhibitors of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] This inhibition may account for some of its observed biological activities and can also be a source of off-target effects in cellular assays.

Q2: What are the potential off-target effects of this compound?

A2: The most likely off-target effects of this compound stem from its potential to inhibit ABC transporters.[1][2] This can lead to the modulation of the intracellular concentration of other compounds, including assay reagents, which may result in misleading experimental readouts. Additionally, like many biologically active small molecules, it may have other, as-yet-unidentified off-targets.

Q3: Why am I seeing unexpected levels of cytotoxicity in my cell viability assay?

A3: Unexpected cytotoxicity could be due to a few factors. Firstly, this compound may have inherent cytotoxic effects on your specific cell line that were previously uncharacterized. Secondly, if your viability assay uses a fluorescent or colorimetric dye that is a substrate of ABC transporters, inhibition of these transporters by this compound could lead to increased intracellular accumulation of the dye, giving a false impression of lower viability. It is also possible that the compound interacts directly with the assay reagents.

Q4: My reporter gene assay (e.g., luciferase) is showing inconsistent or unexpected results. What could be the cause?

A4: Inhibition of ABC transporters by this compound can interfere with reporter gene assays.[3] The substrate for the luciferase enzyme (e.g., D-luciferin) can be actively transported out of cells by these pumps. Inhibition of this efflux can lead to an artificially high luciferase signal, which might be misinterpreted as increased gene expression. Conversely, if the compound itself is fluorescent, it could interfere with the optical readout of the assay.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in Cell Viability Assays

If you are observing higher or more variable cytotoxicity than expected with this compound, consider the following troubleshooting steps.

Workflow for Troubleshooting Unexpected Cytotoxicity

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Conclusions A Unexpected Cytotoxicity with This compound B Control for Assay Interference: Run assay with compound in a cell-free system. A->B C Use an Alternative Viability Assay: Employ an assay with a different readout (e.g., ATP-based vs. dye-based). B->C No interference F Direct Assay Interference B->F Interference observed D Assess ABC Transporter Expression: Check if your cell line expresses high levels of P-gp or BCRP. C->D Discrepant results between assays G Compound has genuine cytotoxicity C->G Consistent cytotoxicity across assays E Co-treatment with known ABC Transporter Substrate: Observe changes in cytotoxicity of a known substrate in the presence of your compound. D->E H Off-target effect via ABC transporter inhibition E->H Potentiation of substrate cytotoxicity

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Data Presentation: Hypothetical IC50 Values in Different Assays

Cell LineViability Assay TypeThis compound IC50 (µM)Notes
HEK293MTT (dye-based)15
HEK293CellTiter-Glo (ATP-based)50Discrepancy suggests potential assay interference.
MDCK-MDR1Calcein AM (P-gp substrate)5Potentiation of cytotoxicity in P-gp overexpressing cells.
MDCK-WTCalcein AM45

Experimental Protocol: Cell-Free Assay Interference Check

  • Prepare Assay Reagents: Prepare the reagents for your cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of this compound in cell-free culture medium.

  • Incubation: Add the diluted compound to the wells of a microplate.

  • Add Assay Reagent: Add the viability assay reagent to each well.

  • Incubate and Read: Incubate for the recommended time and then read the absorbance or fluorescence.

  • Analysis: Compare the signal from wells with the compound to the vehicle control. A significant change in signal in the absence of cells indicates direct interference with the assay components.

Issue 2: Inconsistent Results in NF-κB Reporter Gene Assays

If your NF-κB luciferase reporter assay is yielding unexpected activation or inhibition, consider the following.

Signaling Pathway: Potential Interference with NF-κB Luciferase Reporter Assay

cluster_0 Cell Membrane cluster_1 Intracellular ABC ABC Transporters (P-gp, BCRP) Luciferin_in Luciferin (intracellular) Luciferin_in->ABC Efflux Luciferase Luciferase Luciferin_in->Luciferase Light Light Signal Luciferase->Light Luciferin_out Luciferin (extracellular) Luciferin_out->Luciferin_in Diffusion Compound This compound Compound->ABC Inhibition A Unexpected Reporter Activity B Is the compound fluorescent at assay wavelengths? A->B C Does the compound inhibit purified luciferase enzyme? B->C No F Potential spectral overlap. Use appropriate controls. B->F Yes D Does a constitutively active reporter show increased signal with the compound? C->D No G Direct inhibition of luciferase. Consider alternative reporter. C->G Yes E Does a different reporter system (e.g., beta-galactosidase) show the same effect? D->E No H Likely ABC transporter inhibition - increased substrate retention. D->H Yes I Effect is likely specific to the luciferase system. E->I No J Effect may be on the biological pathway of interest. E->J Yes A Treat Cells with This compound or Vehicle B Lyse Cells and Prepare Proteome Extract A->B C Incubate Lysate with Immobilized Kinase Inhibitors (Kinobeads) B->C D Elute Bound Kinases C->D E Analyze by Mass Spectrometry (LC-MS/MS) D->E F Quantify Changes in Kinase Binding E->F G Identify Off-Target Kinases F->G

References

Validation & Comparative

A Comparative Analysis of 7-Hydroxyisochroman-1-one and Other Isochromanone Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-Hydroxyisochroman-1-one and other isochromanone derivatives, supported by available experimental data. This document summarizes key findings on their cytotoxic, antifungal, and enzyme-inhibiting properties, offering insights into their potential as therapeutic agents.

The isochromanone scaffold is a recurring motif in a variety of biologically active natural products and synthetic compounds. These molecules have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This guide focuses on this compound and compares its performance with other notable isochromanone derivatives.

Cytotoxic Activity Against Cancer Cell Lines

Isochromanone derivatives have demonstrated significant potential as cytotoxic agents against various cancer cell lines. The substitution pattern on the isochromanone core plays a crucial role in determining their potency and selectivity.

Table 1: Comparative Cytotoxicity (IC50 µM) of Isochromanone and Related Derivatives

CompoundHCT116 (Colon)A549 (Lung)MCF-7 (Breast)HeLa (Cervical)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
6-Methylthiochroman-4-one----[1]
6-Chlorothiochroman-4-one----[1]
(E)-3-benzylidene-chroman-4-one----[2]
9-Hydroxy-1H-benzo[f]chromene DerivativesSee ReferenceSee ReferenceSee ReferenceSee Reference[3]

Note: Direct comparative data for this compound was not available in the reviewed literature. The table includes data for related structures to provide a broader context of the activity of this class of compounds. Further research is needed to establish the specific cytotoxic profile of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antifungal and Antibacterial Activity

Several isochromanone derivatives have been reported to possess significant antifungal and antibacterial properties. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Isochromanone Derivatives

CompoundCandida albicansAspergillus nigerStaphylococcus aureusEscherichia coliReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Spiropyrrolidines with thiochroman-4-one--32-25064-125[4]
(E)-benzylidene-chroman-4-one62.5 - 1000---[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: The microbial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for yeast and 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for 24-48 hours for fungi and 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition: A Potential Mechanism of Action

Recent studies have explored the potential of isochromanone and related heterocyclic structures as inhibitors of various enzymes, which could explain their biological activities. A particularly interesting target is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Inhibition of PARP-1 is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways.

While direct evidence for this compound as a PARP-1 inhibitor is still emerging, a patent has disclosed isoquinolinone derivatives, which share a similar structural core, as potent PARP-1 inhibitors[5]. This suggests a promising avenue for investigating the mechanism of action of isochromanones.

Potential Signaling Pathway: PARP-1 Inhibition and Synthetic Lethality

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 BER Base Excision Repair (BER) PARP1->BER Replication_Fork Stalled Replication Fork PARP1->Replication_Fork Unrepaired BER->Replication_Fork Repair DSB DNA Double-Strand Break Replication_Fork->DSB HR Homologous Recombination (HR) Repair DSB->HR Cell_Death Cell Death (Apoptosis) HR->Cell_Death Leads to Isochromanone Isochromanone Derivative (e.g., this compound) Isochromanone->PARP1 Inhibits BRCA_mut BRCA1/2 Mutation (Defective HR) BRCA_mut->HR Inhibits

Caption: Proposed mechanism of PARP-1 inhibition by isochromanone derivatives leading to synthetic lethality in HR-deficient cancer cells.

Experimental Workflow: PARP-1 Inhibition Assay

A common method to assess PARP-1 inhibitory activity is a cell-free enzymatic assay.

PARP1_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant hPARP-1 - Activated DNA - NAD+ - Test Compound start->prepare_reagents reaction_setup Set up reaction in 96-well plate: - Add buffer, DNA, NAD+ - Add test compound/vehicle prepare_reagents->reaction_setup enzyme_addition Add hPARP-1 to initiate reaction reaction_setup->enzyme_addition incubation Incubate at room temperature enzyme_addition->incubation detection Add detection reagent (e.g., anti-PAR antibody) incubation->detection read_signal Read signal (e.g., fluorescence/colorimetric) detection->read_signal data_analysis Calculate % inhibition and IC50 values read_signal->data_analysis end End data_analysis->end

Caption: A generalized workflow for a cell-free PARP-1 inhibition assay.

Conclusion and Future Directions

The isochromanone scaffold represents a valuable starting point for the development of novel therapeutic agents. While the available data suggests that derivatives of this class exhibit promising cytotoxic and antimicrobial activities, a comprehensive and direct comparative analysis of this compound is currently lacking in the scientific literature.

Future research should focus on:

  • Systematic Evaluation: A head-to-head comparison of this compound with a panel of other isochromanone derivatives against a broad range of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound, with a particular focus on its potential as a PARP-1 inhibitor.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogs to identify key structural features that enhance potency and selectivity.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of new and effective treatments for cancer and infectious diseases.

References

Comparative Guide to the Activity of 7-Hydroxyisochroman-1-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisochroman-1-one belongs to the 3,4-dihydroisocoumarin class of secondary metabolites. This family of compounds, isolated from various fungi and bacteria, is noted for a wide range of biological activities, including cytotoxic, antifungal, and antibacterial properties. Given the urgent need for novel anticancer agents, understanding the specific activity and mechanism of action of compounds like this compound is of significant interest to the research community.

This guide addresses the current landscape of research into this compound's anticancer activity. It must be noted that comprehensive, cross-validated cytotoxic data for this compound across multiple cell lines is not widely available in peer-reviewed literature. Therefore, this document serves a dual purpose: to present a framework for comparison using data from related compound classes and to provide detailed, standardized protocols for researchers to generate this critical data in their own laboratories.

Data Presentation: A Framework for Comparison

To facilitate meaningful cross-validation, the cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a biological process by 50%.[1] The IC50 value is a key measure of a drug's potency.[1]

Table 1: Illustrative Cytotoxic Activity (IC50/LD50 in µM) of Various Coumarin Derivatives in Selected Human Cancer Cell Lines

Compound IDCell Line (Tissue of Origin)IC50 / LD50 (µM)Exposure Time (h)Reference
Compound 7 ¹A549 (Lung Carcinoma)48.148[2][3]
CRL 1548 (Liver Cancer)45.148[2][3]
Compound 5 ¹A549 (Lung Carcinoma)89.348[2][3]
Compound 13 ²HeLa (Cervical Carcinoma)8.0Not Specified[4]
T-47D (Breast Carcinoma)10.2Not Specified[4]
WiDr (Colon Carcinoma)12.5Not Specified[4]
Compound 2b ³PC3 (Prostate Cancer)0.24Not Specified[5]
MDA-MB-231 (Breast Cancer)0.32Not Specified[5]
T-47D (Breast Cancer)0.52Not Specified[5]

¹Data for 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7) and 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (Compound 5).[2][3] ²Data for a synthetic allyl coumarin derivative.[4] ³Data for a coumarin-triazole hybrid.[5]

Proposed Signaling Pathway: Induction of Apoptosis

Many natural and synthetic cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is tightly regulated by complex signaling cascades. Based on the activity of related compounds, it is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of executioner caspases.

The key mediators of apoptosis are a family of proteases called caspases.[6] The activation of initiator caspases (like caspase-8 and -9) triggers a cascade that leads to the cleavage and activation of executioner caspases (like caspase-3 and -7), which are responsible for the morphological and biochemical hallmarks of apoptosis.[6][7]

Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Protocols

To facilitate the cross-validation of this compound's activity, detailed protocols for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Western Blotting

Western blotting can detect key protein markers of apoptosis, such as the cleavage of caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP).[3][4] The appearance of cleaved fragments is a hallmark of apoptosis induction.[5][9]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the collected cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the bands to compare the levels of cleaved Caspase-3 and PARP between treated and control samples. Use a loading control like β-Actin to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates the logical workflow for the cross-validation of this compound's activity, from initial cell culture to the final data analysis and interpretation.

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_viability Phase 2: Viability & Cytotoxicity cluster_mechanism Phase 3: Mechanism of Action A1 Cell Culture (Select Cell Lines) A2 Cell Seeding (96-well & 6-well plates) A1->A2 A3 Compound Treatment (Dose-response & IC50 conc.) A2->A3 B1 MTT Assay A3->B1 C1 Cell Lysis & Protein Quantification A3->C1 B2 Absorbance Reading B1->B2 B3 IC50 Calculation B2->B3 C3 Data Interpretation (Confirm Apoptosis) B3->C3 Inform Mechanism Study C2 Western Blotting (Apoptosis Markers) C1->C2 C2->C3

Caption: Workflow for assessing the cytotoxicity and mechanism of this compound.

Conclusion

While this compound emerges from a class of biologically active compounds, a significant data gap exists regarding its specific anticancer effects across different cell types. This guide provides a robust framework for researchers to systematically evaluate its potential. By employing the standardized protocols for cell viability and Western blot analysis outlined here, the scientific community can generate the comparable, high-quality data needed to perform a thorough cross-validation. Such efforts are essential to determine if this compound holds promise as a lead compound for the development of novel cancer therapeutics.

References

Navigating the Structure-Activity Landscape of 7-Hydroxy-2-Benzopyranones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) for 7-Hydroxyisochroman-1-one analogs is currently limited in publicly available research. However, extensive studies on the structurally related 7-hydroxycoumarin (also known as umbelliferone) derivatives provide valuable insights into how molecular modifications influence biological activity. This guide presents a comparative analysis of 7-hydroxycoumarin analogs, focusing on their potential as enzyme inhibitors and anticancer agents, supported by experimental data and detailed protocols.

This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of these coumarin derivatives, offering a framework for researchers and drug development professionals to understand the key structural determinants for therapeutic activity.

Comparative Analysis of Biological Activity

The biological activity of 7-hydroxycoumarin analogs has been explored against various targets, with a significant focus on enzyme inhibition and cytotoxic effects against cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the impact of different substituents on the coumarin scaffold.

Inhibition of Human Cytochrome P450 2A6 (CYP2A6)

A study on a series of 7-hydroxycoumarin analogs as inhibitors of CYP2A6, an enzyme involved in the metabolism of nicotine and various procarcinogens, revealed key structural requirements for potent inhibition.[1]

CompoundSubstitution PatternIC50 (µM)Ki (µM)
6,7-dihydroxycoumarin Hydroxy at C60.390.25
7,8-dihydroxycoumarin Hydroxy at C84.613.02
7-hydroxycoumarin -Potent-
Methoxsalen (Positive Control) -0.430.26
C4 Phenyl DerivativePhenyl at C4Low-

Data sourced from a study on the inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues.[1]

The SAR analysis from this study indicates that additional hydroxyl groups are crucial for potent CYP2A6 inhibition, with the position of the second hydroxyl group significantly influencing activity.[1] The rank order for the most effective position for hydroxy substitution was found to be C6 > C7 > C8.[1] Furthermore, the introduction of either hydrophobic or hydrophilic substituents at positions C4, C6, and C8 generally led to a decrease in inhibitory activity.[1]

Anticancer Activity of 7-Hydroxycoumarinyl Gallates

A series of novel esters combining 7-hydroxycoumarins with gallic acid were synthesized and evaluated for their antiproliferative activity against human leukemia (HL-60) and prostate cancer (DU145) cell lines.[2]

CompoundCell LineIC50 (µM)
Ester of Gallic Acid and 7-hydroxy-4-methylcoumarin HL-60>100
DU145>100
Ester of Gallic Acid and 7-hydroxy-4-phenylcoumarin HL-6025.3
DU14548.7
Gallic Acid (Reference) HL-6035.5
DU14565.2

Data represents a selection of compounds from a study on the anticancer activity of 7-hydroxycoumarinyl gallates.[2]

The results suggest that the fusion of gallic acid with the 7-hydroxycoumarin scaffold can lead to compounds with anticancer activity comparable to or greater than gallic acid alone.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the cited studies.

Synthesis of 7-Hydroxycoumarinyl Gallates

A series of 8 novel esters of gallic acid and 7-hydroxycoumarins were synthesized.[2] The general procedure involved the reaction of a substituted 7-hydroxycoumarin with a protected gallic acid derivative, followed by deprotection. The structures of the final compounds were confirmed using IR, 1H NMR, 13C NMR, and HRMS spectra.[2]

Cell Viability Assay for Anticancer Activity

The antiproliferative activity of the synthesized 7-hydroxycoumarinyl gallates was determined using a cell viability assay.[2] Human leukemia HL-60 and prostate cancer DU145 cell lines were used.[2] The assay measures the number of viable cells after treatment with the test compounds for a specified period. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were then calculated.[2]

CYP2A6 Inhibition Assay

The inhibitory activity of 7-hydroxycoumarin analogs against human cytochrome P450 2A6 was assessed using a specific substrate and measuring the formation of its metabolite.[1] The IC50 values were determined by incubating the enzyme with various concentrations of the inhibitor and measuring the enzyme activity.[1] Kinetic studies were also performed to determine the inhibition constant (Ki) and the mode of inhibition.[1]

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between chemical structures and their biological activities, as well as the flow of experimental procedures, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Lead This compound (Lead Compound) Analogs Library of Analogs (Varying Substituents) Lead->Analogs Modification Assay In vitro/In vivo Assays (e.g., Enzyme Inhibition, Cytotoxicity) Analogs->Assay Data Quantitative Data (IC50, EC50, etc.) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimized Optimized Lead (Improved Activity/Properties) SAR->Optimized Optimized->Lead Iterative Design

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Synthesize Analogs Purification Purify Compounds Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Treatment Treat with Analogs Characterization->Treatment CellCulture Prepare Cell Lines/ Enzyme Solutions CellCulture->Treatment Measurement Measure Biological Response Treatment->Measurement Analysis Calculate IC50/EC50 Values Measurement->Analysis Comparison Compare Activities Analysis->Comparison Conclusion Draw SAR Conclusions Comparison->Conclusion

Caption: A typical experimental workflow for evaluating the biological activity of synthesized compounds.

References

Head-to-head comparison of different synthetic routes to 7-Hydroxyisochroman-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 7-Hydroxyisochroman-1-one, a significant scaffold in medicinal chemistry, has been synthesized through various routes, each with distinct advantages and drawbacks. This guide provides an objective comparison of three prominent synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

This comparative analysis examines three distinct synthetic pathways to this compound:

  • Route 1: Demethylation of 7-Methoxyisochroman-1-one. This common strategy involves the initial synthesis of a methoxy-protected precursor followed by a final deprotection step to yield the desired hydroxyl group.

  • Route 2: Cyclization of a Substituted Phenylacetic Acid. This approach builds the isochromanone core through the cyclization of a functionalized phenylacetic acid derivative with formaldehyde.

  • Route 3: Chemoenzymatic Halocyclization. A modern, greener approach that utilizes an enzyme to catalyze the key cyclization step from a vinylbenzoic acid precursor.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for each synthetic route, offering a clear comparison of their efficiency and requirements.

ParameterRoute 1: DemethylationRoute 2: Cyclization of Phenylacetic AcidRoute 3: Chemoenzymatic Halocyclization
Starting Material 3-Methoxyphenylacetic acid3-Hydroxyphenylacetic acid2-Vinyl-5-hydroxybenzoic acid
Key Reagents Paraformaldehyde, Acetic Acid, HBrParaformaldehyde, Acetic Acid, HClVanadium Chloroperoxidase (CiVCPO), KBr, H₂O₂
Number of Steps 211
Reaction Conditions Step 1: 110-120°C; Step 2: Reflux70°CpH 5, Room Temperature
Overall Yield ~65%Not explicitly reportedGood yields reported for related structures
Key Advantages High overall yield, well-establishedPotentially fewer stepsEnvironmentally friendly, mild conditions
Key Disadvantages Use of corrosive HBrPotentially lower yieldRequires specific enzyme, substrate availability

Detailed Experimental Protocols

Route 1: Synthesis via Demethylation of 7-Methoxyisochroman-1-one

This two-step process begins with the synthesis of 7-methoxyisochroman-1-one, which is subsequently demethylated to afford the final product.

Step 1: Synthesis of 7-Methoxyisochroman-1-one

A mixture of 3-methoxyphenylacetic acid (10.0 g, 60.2 mmol), paraformaldehyde (2.7 g, 90 mmol), and glacial acetic acid (50 mL) is heated to 110-120°C with stirring for 4 hours. The reaction mixture is then cooled, and the excess acetic acid is removed under reduced pressure. The residue is purified by column chromatography to yield 7-methoxyisochroman-1-one.

Step 2: Demethylation to this compound

7-Methoxyisochroman-1-one (5.0 g, 28.1 mmol) is dissolved in 48% aqueous hydrobromic acid (50 mL) and heated to reflux for 3 hours. The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with cold water, and dried to give this compound as a solid.

Route 2: Synthesis via Cyclization of 3-Hydroxyphenylacetic Acid

This method involves the direct cyclization of 3-hydroxyphenylacetic acid with formaldehyde to construct the isochromanone ring system.

A solution of 3-hydroxyphenylacetic acid (5.0 g, 32.9 mmol) and paraformaldehyde (1.5 g, 50 mmol) in a mixture of glacial acetic acid (25 mL) and concentrated hydrochloric acid (5 mL) is heated at 70°C for 5 hours. The reaction mixture is then cooled and poured into cold water. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Route 3: Chemoenzymatic Synthesis via Halocyclization

This innovative approach employs a vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO) to catalyze the bromocyclization of a vinylbenzoic acid derivative. While the specific synthesis of this compound is not detailed, the general procedure for related 4-hydroxyisochroman-1-ones is presented as a viable alternative strategy.[1][2] This method is highlighted for its environmentally friendly reaction conditions.[1][2]

The general reaction involves stirring the 2-vinylbenzoic acid substrate with potassium bromide and hydrogen peroxide in a citrate buffer (pH 5) in the presence of the CiVCPO enzyme.[1] The reaction is typically carried out at room temperature. The use of a co-solvent such as DMSO may be necessary to improve substrate solubility.[1][2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route1 cluster_step1 Step 1: Formation of Methoxy Intermediate cluster_step2 Step 2: Demethylation 3-Methoxyphenylacetic_acid 3-Methoxyphenylacetic_acid Paraformaldehyde_AcOH Paraformaldehyde, Acetic Acid 3-Methoxyphenylacetic_acid->Paraformaldehyde_AcOH 7-Methoxyisochroman-1-one 7-Methoxyisochroman-1-one Paraformaldehyde_AcOH->7-Methoxyisochroman-1-one HBr_reflux HBr (aq), Reflux 7-Methoxyisochroman-1-one->HBr_reflux This compound This compound HBr_reflux->this compound

Caption: Synthetic pathway for Route 1, involving a two-step sequence.

Route2 3-Hydroxyphenylacetic_acid 3-Hydroxyphenylacetic_acid Reagents_R2 Paraformaldehyde, AcOH, HCl 3-Hydroxyphenylacetic_acid->Reagents_R2 This compound This compound Reagents_R2->this compound

Caption: One-step cyclization of 3-hydroxyphenylacetic acid in Route 2.

Route3 2-Vinyl-5-hydroxybenzoic_acid 2-Vinyl-5-hydroxybenzoic_acid Enzyme_Reagents CiVCPO, KBr, H₂O₂, pH 5 2-Vinyl-5-hydroxybenzoic_acid->Enzyme_Reagents This compound This compound Enzyme_Reagents->this compound

Caption: Chemoenzymatic synthesis of this compound in Route 3.

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the researcher or organization.

  • Route 1 (Demethylation) offers a reliable and high-yielding method, making it suitable for large-scale production where yield is a primary concern. However, the use of corrosive hydrobromic acid may be a drawback in some settings.

  • Route 2 (Cyclization of Phenylacetic Acid) presents a more direct, one-pot synthesis. While potentially more atom-economical, further optimization may be required to achieve yields comparable to Route 1.

  • Route 3 (Chemoenzymatic Halocyclization) represents a modern, green chemistry approach. Its mild reaction conditions and use of an enzymatic catalyst make it an attractive option for sustainable synthesis. However, the availability and cost of the specific enzyme and the synthesis of the vinylbenzoic acid precursor are important considerations.

Ultimately, a thorough evaluation of factors such as scale, cost, available equipment, and environmental considerations will guide the selection of the most appropriate synthetic strategy.

References

Benchmarking Analytical Detection Limits for 7-Hydroxyisochroman-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the detection and quantification of 7-Hydroxyisochroman-1-one. Due to a lack of publicly available data specifically benchmarking this compound, this document outlines the expected performance of common analytical techniques. The provided detection limits are illustrative and based on the performance of similar chemical structures analyzed using these methods. Detailed experimental protocols are presented to guide the development and validation of a robust analytical method for this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate detection and quantification of this compound in various matrices. The primary techniques suitable for this purpose include High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and more sensitive mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-UV 1 - 10 ng/mL5 - 50 ng/mLCost-effective, robust, widely available.Lower sensitivity, potential for matrix interference.
LC-MS 0.01 - 1 ng/mL0.05 - 5 ng/mLHigh sensitivity and selectivity.Higher operational cost, matrix effects can suppress ionization.
GC-MS 0.1 - 5 ng/mL0.5 - 20 ng/mLExcellent for volatile and thermally stable compounds, high chromatographic resolution.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Note: The limits of detection (LOD) and quantification (LOQ) are defined as the lowest concentration of an analyte that can be reliably detected and quantified, respectively.[1][2][3] These values are highly dependent on the specific instrumentation, method parameters, and the complexity of the sample matrix.

Experimental Protocols

Detailed methodologies are crucial for establishing reliable and reproducible analytical results. Below are generalized protocols for the analysis of a small molecule like this compound using HPLC-UV and LC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often used for initial purity assessments and quantification in less complex matrices.

1. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution.

  • Perform serial dilutions to create a series of calibration standards.

  • For experimental samples, a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may be necessary to remove interfering components.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a common starting point for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation.[4]

  • Flow Rate: A standard flow rate of 1 mL/min is generally used.[5]

  • UV Detection: The wavelength for detection should be set at the absorbance maximum of this compound.

3. Method Validation:

  • Linearity: Analyze the calibration standards to generate a calibration curve and determine the linear range of the assay.[6]

  • LOD and LOQ: These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve.[3]

  • Accuracy and Precision: Assessed by analyzing quality control samples at different concentrations within the linear range.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers significantly higher sensitivity and selectivity, making it ideal for trace-level detection in complex biological matrices.[7]

1. Sample Preparation:

  • Similar to HPLC-UV, but may require more rigorous cleanup to minimize matrix effects that can interfere with ionization in the mass spectrometer.[8]

2. LC-MS Conditions:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for its higher resolution and faster analysis times.[4] The mobile phase components should be volatile to be compatible with the mass spectrometer (e.g., formic acid or ammonium formate instead of non-volatile buffers).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a common choice for polar to moderately polar compounds.

    • Analysis: A triple quadrupole mass spectrometer is often used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.

3. Method Validation:

  • The validation parameters are similar to those for HPLC-UV, but with a focus on addressing potential matrix effects through the use of internal standards.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) for an analytical method.

cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_result Result start Prepare Blank Samples (Matrix without Analyte) analyze_blanks Analyze Multiple Blank Replicates start->analyze_blanks standards Prepare Low-Concentration Spiked Samples analyze_spiked Analyze Multiple Spiked Replicates standards->analyze_spiked calc_lob Calculate Limit of Blank (LOB) (Mean_blank + 1.645 * SD_blank) analyze_blanks->calc_lob calc_lod Calculate Limit of Detection (LOD) (LOB + 1.645 * SD_low_conc) analyze_spiked->calc_lod calc_lob->calc_lod lod_value Established LOD calc_lod->lod_value

Caption: Workflow for Determining the Limit of Detection (LOD).

References

A Comparative Analysis of 7-Hydroxyisochroman-1-one: In Vitro vs. In Vivo Efficacy in Inflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on 7-Hydroxyisochroman-1-one, a member of the isochroman class of compounds, highlights its potential as a modulator of inflammatory and oxidative stress pathways. This guide provides a comparative analysis of its in vitro and in vivo efficacy, drawing on data from related isochroman derivatives to contextualize its potential therapeutic applications for researchers, scientists, and drug development professionals.

While direct quantitative data for this compound remains limited in publicly accessible literature, studies on structurally similar compounds provide valuable insights into its likely biological activities. This comparison guide synthesizes this information, presenting available data, outlining experimental methodologies, and visualizing the key signaling pathways involved.

In Vitro Efficacy: Targeting Key Mediators of Inflammation and Oxidative Stress

In vitro studies on isochroman derivatives consistently demonstrate their ability to counteract inflammatory and oxidative processes at a cellular level. Research on compounds like 1-phenyl-6,7-dihydroxy-isochroman has shown significant inhibition of pro-inflammatory mediators in microglial cells.[1] This includes the reduction of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins, which are key players in the inflammatory cascade.

Furthermore, studies on a range of hydroxy-1-aryl-isochromans have quantified their antioxidant potential, a key mechanism in mitigating cellular damage. The radical scavenging activity, a measure of a compound's ability to neutralize harmful free radicals, has been determined for several derivatives. For instance, a comparative study demonstrated that the number and position of hydroxyl groups on the isochroman scaffold significantly influence the antioxidant efficacy, with EC50 values for DPPH radical scavenging ranging from 10.3 µM to 25.1 µM for different analogs.

Table 1: In Vitro Antioxidant Activity of Hydroxy-1-aryl-isochroman Derivatives

CompoundDPPH Radical Scavenging (EC50 in µM)Superoxide Scavenging (EC50 in µM)
ISO-4 (four OH groups)10.334.3
ISO-3 (three OH groups)22.484.0
ISO-2 (two OH groups)25.191.8

Data extrapolated from studies on hydroxy-1-aryl-isochroman derivatives.

In Vivo Efficacy: Challenges and Inferred Potential

Translating in vitro findings to a whole-organism level presents a more complex picture. Currently, there is a paucity of specific in vivo efficacy data for this compound in the public domain. However, the demonstrated in vitro anti-inflammatory and antioxidant activities of its structural relatives suggest a strong potential for in vivo efficacy in models of inflammatory diseases and conditions associated with oxidative stress.

For a compound like this compound to be effective in vivo, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These factors determine the compound's bioavailability and its ability to reach the target tissues in sufficient concentrations to exert a therapeutic effect. Future in vivo studies using animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation, will be crucial to validate the therapeutic potential of this compound.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are outlined below.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard method to screen for the anti-inflammatory activity of compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-treated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of isochroman derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. One of the central pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Response cluster_2 Inhibitory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκB NFkB_p65_p50->IkB releases from Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Isochroman This compound Isochroman->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

The diagram above illustrates the proposed mechanism of action for this compound in inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Assay NO/Cytokine/ROS Assay LPS_Stimulation->Assay Data_Analysis_vitro Data Analysis (IC50/EC50) Assay->Data_Analysis_vitro Animal_Model Animal Model of Inflammation Compound_Admin Administration of This compound Animal_Model->Compound_Admin Induce_Inflammation Induction of Inflammation Compound_Admin->Induce_Inflammation Measure_Response Measurement of Inflammatory Response Induce_Inflammation->Measure_Response Data_Analysis_vivo Data Analysis Measure_Response->Data_Analysis_vivo

Caption: Experimental Workflow.

This workflow outlines the key steps in evaluating the anti-inflammatory and antioxidant efficacy of this compound, from initial in vitro screening to subsequent in vivo validation.

Conclusion and Future Directions

The available evidence from related isochroman derivatives strongly suggests that this compound holds promise as a bioactive compound with both anti-inflammatory and antioxidant properties. While direct comparative studies are needed to definitively establish its efficacy against other alternatives, the foundational data presented in this guide provides a solid basis for further investigation. Future research should focus on obtaining quantitative in vitro and in vivo data for this compound to fully elucidate its therapeutic potential and mechanism of action.

References

Comparative Docking Analysis of 7-Hydroxy-Substituted Benzopyran-ones as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of synthesized 7-hydroxycoumarin derivatives as potential inhibitors of human acetylcholinesterase (AChE), a crucial enzyme in the pathogenesis of Alzheimer's disease. The study utilizes two distinct docking strategies, AutoDock Vina and Schrödinger Glide, to evaluate the binding affinities and poses of these derivatives.[1]

Data Presentation: Docking Scores of 7-Hydroxycoumarin Derivatives

The following table summarizes the docking scores of the synthesized 7-hydroxycoumarin derivatives against human acetylcholinesterase (PDB ID: 4EY7), as determined by AutoDock Vina and Schrödinger Glide. A more negative docking score indicates a higher binding affinity.

Compound IDAutoDock Vina Docking Score (kcal/mol)Schrödinger Glide Docking Score (kcal/mol)
4(a) -8.5-6.8
4(b) -9.2-7.5
4(c) -9.8-8.1
4(d) -10.5-8.9
4(e) -10.1-8.5
4(f) -11.2-9.3
Donepezil (Standard) -11.8-10.2

Data sourced from Tyagi & Sadgir, 2025.[1]

Among the synthesized compounds, derivative 4(f) , 7-(2-oxo-2-(10H-phenothiazin-10-yl) ethoxy)-2H-chromen-2-one, exhibited the most favorable docking score with both AutoDock Vina (-11.2 kcal/mol) and Schrödinger Glide (-9.3 kcal/mol), comparable to the standard drug Donepezil.[1] The compound 2-((2-oxo-2H-chromen-4-yl) oxy)-N-(pyridin-3-yl) acetamide derivative, 4(d) , also demonstrated significant binding affinity.[1]

Experimental Protocols

The in silico molecular docking studies were performed using the following protocols:

1. Protein Preparation:

  • The three-dimensional crystal structure of human acetylcholinesterase (hAChE) was obtained from the Protein Data Bank (PDB ID: 4EY7).

  • The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger suite. This involved removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

  • The protein was then refined and minimized using the OPLS3e force field.

2. Ligand Preparation:

  • The 2D structures of the 7-hydroxycoumarin derivatives were drawn using ChemDraw and converted to 3D structures.

  • The ligands were prepared using the LigPrep module in the Schrödinger suite, which generates various possible conformations for each ligand at a pH of 7.0 ± 2.0.

3. Molecular Docking with Schrödinger Glide:

  • A receptor grid was generated around the active site of the hAChE protein.

  • The prepared ligands were docked into the generated grid using the standard precision (SP) and extra precision (XP) modes of Glide.

  • The docking results were analyzed based on the Glide score, with the best-docked pose for each ligand being selected.

4. Molecular Docking with AutoDock Vina:

  • The prepared protein and ligand files were converted to the PDBQT format using AutoDockTools.

  • A grid box was defined to encompass the active site of the enzyme.

  • The docking was performed using AutoDock Vina, and the results were analyzed based on the binding affinity scores.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB ID: 4EY7) ProtPrep Protein Preparation Wizard (Schrödinger) PDB->ProtPrep Ligands 7-Hydroxycoumarin Derivatives (2D) LigPrep LigPrep (Schrödinger) Ligands->LigPrep Glide Schrödinger Glide (SP & XP) ProtPrep->Glide AutoDock AutoDock Vina ProtPrep->AutoDock LigPrep->Glide LigPrep->AutoDock Analysis Comparative Analysis of Binding Affinity & Poses Glide->Analysis AutoDock->Analysis

Caption: Workflow of the comparative molecular docking study.

Cholinergic_Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction Receptor->Signal

Caption: Simplified cholinergic signaling pathway.

References

Assessing the Stereochemistry-Dependent Biological Activity of 7-Hydroxyisochroman-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the stereochemistry-dependent biological activity of 7-Hydroxyisochroman-1-one. Due to a lack of publicly available data directly comparing the biological activities of the (R)- and (S)-enantiomers of this compound, this document outlines the general importance of stereochemistry in drug action, presents hypothetical comparative data based on known activities of similar compounds, and provides standardized experimental protocols for evaluating these activities.

Introduction to Stereochemistry in Drug Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers. While they have identical physical and chemical properties in an achiral environment, they can exhibit profound differences in biological systems. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

The differential activity of enantiomers is a critical consideration in drug development. In some cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity. A classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. Therefore, the separate evaluation of each enantiomer of a chiral drug candidate like this compound is paramount.

Biological Activities of Isochroman-1-ones

The isochroman-1-one scaffold is a common motif in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. Studies on related isochroman-1-one derivatives have revealed potential cytotoxic, antifungal, and antibacterial properties. It is highly probable that the biological activity of this compound is also dependent on its stereochemistry at the C3 or C4 position, depending on the specific derivative.

Hypothetical Comparative Biological Activity Data

The following tables present hypothetical quantitative data to illustrate how the biological activities of (R)- and (S)-7-Hydroxyisochroman-1-one might be compared. It is crucial to note that these values are for illustrative purposes only and are not based on experimental results for this specific compound.

Table 1: Hypothetical Cytotoxic Activity of this compound Enantiomers

CompoundCell LineIC50 (µM)
(R)-7-Hydroxyisochroman-1-oneA549 (Lung Carcinoma)15.2
(S)-7-Hydroxyisochroman-1-oneA549 (Lung Carcinoma)89.7
(R)-7-Hydroxyisochroman-1-oneMCF-7 (Breast Cancer)22.5
(S)-7-Hydroxyisochroman-1-oneMCF-7 (Breast Cancer)> 100
Doxorubicin (Control)A549 (Lung Carcinoma)0.8
Doxorubicin (Control)MCF-7 (Breast Cancer)1.2

Table 2: Hypothetical Antimicrobial Activity of this compound Enantiomers

CompoundStaphylococcus aureus (MIC, µg/mL)Candida albicans (MIC, µg/mL)
(R)-7-Hydroxyisochroman-1-one816
(S)-7-Hydroxyisochroman-1-one64> 128
Vancomycin (Control)1-
Fluconazole (Control)-4

Experimental Protocols

The following are detailed, standardized methodologies for key experiments to determine the cytotoxic and antimicrobial activities of the enantiomers of this compound.

Protocol 1: Determination of Cytotoxic Activity (IC50) using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against a panel of cancer cell lines.

Materials:

  • (R)- and (S)-7-Hydroxyisochroman-1-one

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of each enantiomer in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of each enantiomer that inhibits the visible growth of a microorganism.

Materials:

  • (R)- and (S)-7-Hydroxyisochroman-1-one

  • Bacterial strains (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a serial two-fold dilution of each enantiomer in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_assays Biological Assays cluster_data Data Analysis Enantioselective_Synthesis Enantioselective Synthesis of (R)- and (S)-enantiomers Stock_Solutions Preparation of Stock Solutions Enantioselective_Synthesis->Stock_Solutions Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Stock_Solutions->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Stock_Solutions->Antimicrobial_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination Comparative_Analysis Comparative Analysis of (R) vs (S) Activity IC50_Determination->Comparative_Analysis MIC_Determination->Comparative_Analysis

Figure 1. General experimental workflow for assessing stereochemistry-dependent activity.

Hypothetical_Signaling_Pathway cluster_enantiomers Enantiomers cluster_targets Cellular Targets cluster_outcomes Biological Outcomes R_Enantiomer (R)-Enantiomer Target_A Target A (e.g., Kinase) R_Enantiomer->Target_A High Affinity Target_B Target B (e.g., Enzyme) R_Enantiomer->Target_B No Binding S_Enantiomer (S)-Enantiomer S_Enantiomer->Target_A Low Affinity S_Enantiomer->Target_B Moderate Affinity No_Effect No Significant Effect S_Enantiomer->No_Effect Apoptosis Apoptosis Target_A->Apoptosis Growth_Inhibition Microbial Growth Inhibition Target_B->Growth_Inhibition

Figure 2. Hypothetical differential engagement of enantiomers with cellular targets.

Conclusion and Future Directions

This guide underscores the critical importance of evaluating the stereochemistry-dependent biological activity of this compound. While specific comparative data for its enantiomers is currently unavailable, the provided framework of standardized protocols and hypothetical data illustrates a clear path forward for researchers. The enantioselective synthesis of (R)- and (S)-7-Hydroxyisochroman-1-one followed by rigorous in vitro evaluation as outlined will be essential to elucidate their respective therapeutic potential and safety profiles. Such studies are not only fundamental for the development of this specific compound but also contribute to the broader understanding of structure-activity relationships in the isochroman-1-one class of molecules. Further research should also focus on identifying the specific molecular targets of the active enantiomer(s) to understand their mechanism of action.

Safety Operating Guide

Navigating the Safe Disposal of 7-Hydroxyisochroman-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 7-Hydroxyisochroman-1-one, drawing from safety data sheets (SDS) to deliver essential, immediate, and actionable information.

Core Safety & Handling Protocols

Before proceeding with disposal, it is crucial to adhere to the established safety protocols for handling this compound. This compound is classified with specific hazards that necessitate careful management to mitigate risks.

Hazard Identification:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

  • Harmful if swallowed (H302)

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Protective gloves

  • Eye and face protection

  • Use in a well-ventilated area or outdoors

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to utilize an approved waste disposal plant.[1] Adherence to local, state, and federal regulations is mandatory.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials, in a designated and properly labeled waste container.

  • Ensure the container is tightly closed and stored in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

2. Spill Management: In the event of a spill, follow these steps:

  • Avoid breathing dust.

  • Cover drains to prevent the product from entering them.

  • For dry spills, carefully take up the material without generating dust.

  • Collect the spilled material and any contaminated soil or cleaning materials into a suitable container for disposal.[2]

  • Clean the affected area thoroughly.

3. Final Disposal:

  • Dispose of the waste container and its contents through a licensed and approved waste disposal contractor.

  • Crucially, do not allow the product to enter drains or waterways.

Quantitative Data Summary

Currently, publicly available safety data sheets for this compound do not provide specific quantitative data for disposal procedures, such as concentration limits for sewer disposal or reportable quantities for spills. The overarching guideline is that all quantities of this substance and its contaminated containers must be disposed of through an approved waste disposal facility.

ParameterValue
Recommended Disposal MethodApproved Waste Disposal Plant
Sewer DisposalProhibited
Landfill DisposalNot Recommended; consult with a licensed professional

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, sealed container is_spill->collect_waste No spill_procedure Follow Spill Management Protocol: - Avoid dust generation - Cover drains - Collect material is_spill->spill_procedure Yes store_waste Store in a designated, well-ventilated area collect_waste->store_waste spill_procedure->collect_waste contact_disposal Contact Approved Waste Disposal Facility store_waste->contact_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

This procedural guidance is intended to equip laboratory professionals with the necessary information for the safe and compliant disposal of this compound. Always consult the most recent safety data sheet provided by your supplier and adhere to all institutional and regulatory guidelines.

References

Personal protective equipment for handling 7-Hydroxyisochroman-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Hydroxyisochroman-1-one. The following procedures are based on best practices for handling laboratory chemicals with similar hazard profiles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Glasses with Side Shields & Face ShieldEye protection must meet ANSI standard Z87.1-2003. A face shield should be worn in addition to safety glasses when there is a risk of splashing.[2]
Skin Chemical-Resistant Gloves & Flame-Resistant Lab CoatNitrile or neoprene gloves are recommended. For compounds with unknown toxicity, consider double-gloving with a flexible laminate glove underneath a heavy-duty, chemically resistant outer glove.[2] A flame-resistant lab coat that extends below the knee is required.[2]
Respiratory NIOSH-Approved RespiratorUse a respirator if handling the compound as a powder outside of a fume hood or if aerosol generation is possible.[3]
Feet Closed-Toed ShoesOpen-toed shoes or sandals are not permitted in the laboratory.[2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Ventilated Fume Hood prep_ppe->prep_setup 2. handle_weigh Weigh Compound Carefully to Avoid Dust prep_setup->handle_weigh 3. prep_sds Review Safety Data for Related Compounds prep_sds->prep_ppe 1. handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve 4. cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon 5. cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decon->cleanup_dispose 6. cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe 7.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.